1-Nitro-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOKOQDVBBWPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953461 | |
| Record name | 1-Nitro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31438-22-9, 39925-48-9 | |
| Record name | 1-Nitro-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31438-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031438229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 1(or 3)-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31438-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitro-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Nitro-9H-carbazole, a heterocyclic aromatic compound of interest in materials science and medicinal chemistry. This document details its fundamental characteristics, outlines experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.
Core Physical and Chemical Properties
1-Nitro-9H-carbazole is a yellow, crystalline solid at room temperature.[1] Its structure consists of a carbazole core with a nitro group substituted at the 1-position. This substitution influences its electronic properties and intermolecular interactions.
The table below summarizes the key quantitative physical and chemical properties of 1-Nitro-9H-carbazole.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 212.20 g/mol | [2] |
| Melting Point | 184 °C | [2] |
| Boiling Point (Predicted) | 448.6 ± 18.0 °C | [2] |
| Density | 1.435 ± 0.06 g/cm³ | [2] |
| pKa | 14.66 ± 0.30 | [2] |
| Appearance | Yellow Solid | [1] |
| Crystal System | Monoclinic | [1][3] |
| Space Group | P2₁/n | [1][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 61.6 Ų | [2] |
Experimental Protocols
This section details the methodologies for the synthesis and determination of key physical properties of 1-Nitro-9H-carbazole.
Synthesis of 1-Nitro-9H-carbazole
A documented method for the synthesis of 1-Nitro-9H-carbazole involves a palladium-catalyzed intramolecular C-N coupling reaction.[1]
Materials:
-
2-Bromo-N-(2-nitrophenyl)benzenamine
-
Potassium carbonate (K₂CO₃)
-
(NHC)Pd(allyl)Cl catalyst
-
Dimethylacetamide (DMAc)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Light petroleum and Dichloromethane (CH₂Cl₂) for eluent
Procedure:
-
In a capped vial, combine 2-Bromo-N-(2-nitrophenyl)benzenamine (1 eq.), K₂CO₃ (2 eq.), and (NHC)Pd(allyl)Cl (2 mol%).[1]
-
Add DMAc to the vial.[1]
-
Heat the reaction mixture at 140 °C for 150 hours using a heating block.[1]
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.[1]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[1]
-
Concentrate the solution under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel, using a gradient of light petroleum:CH₂Cl₂ (from 75:25 to 60:40) as the eluent to yield 1-Nitro-9H-carbazole as a yellow solid.[1]
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.[4]
Apparatus:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Thermometer
-
Spatula
Procedure:
-
Ensure the 1-Nitro-9H-carbazole sample is completely dry and finely powdered.[5]
-
Pack a small amount of the sample into the sealed end of a capillary tube to a height of 1-2 mm.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.[7]
-
Heat the block rapidly to about 15-20 °C below the expected melting point (184 °C).[7]
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature measurement.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[4]
-
Record the temperature at which the entire sample has melted (the end of the melting range).[4]
-
For a pure compound, the melting range should be narrow (0.5-1.0 °C).
Solubility Determination
This protocol provides a qualitative assessment of solubility in various solvents.
Materials:
-
1-Nitro-9H-carbazole
-
Test tubes
-
Spatula
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Place approximately 25 mg of 1-Nitro-9H-carbazole into a small test tube.[8]
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]
-
Observe whether the solid dissolves completely.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube to observe if solubility increases with temperature.
Recrystallization for Purification
Recrystallization is a standard technique for purifying solid organic compounds.[9] The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold.[10]
Procedure:
-
Solvent Selection: Through preliminary solubility tests, identify a suitable solvent or solvent pair.
-
Dissolution: Place the impure 1-Nitro-9H-carbazole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity to remove them.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.[11] The purity of the recrystallized product can be assessed by its melting point.
Visualizations
The following diagrams illustrate key experimental and logical workflows.
Caption: Synthesis and Purification Workflow for 1-Nitro-9H-carbazole.
Caption: Workflow for Physical Property Characterization.
Caption: General Recrystallization Workflow for Purification.
References
- 1. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pennwest.edu [pennwest.edu]
- 5. westlab.com [westlab.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Recrystallization [sites.pitt.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and bonding of 1-Nitro-9H-carbazole. It consolidates crystallographic, spectroscopic, and synthetic data to offer a detailed understanding of this molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and potential applications of carbazole derivatives. The guide presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of the molecular structure and a relevant biological pathway to facilitate a deeper understanding of its chemical behavior and potential therapeutic relevance.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse applications in materials science and medicinal chemistry. Their unique electronic and photophysical properties make them valuable components in organic light-emitting diodes (OLEDs) and other electronic devices. In the realm of drug discovery, the carbazole scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
The introduction of a nitro group onto the carbazole ring, as in 1-Nitro-9H-carbazole, can significantly modulate its electronic properties and biological activity. This guide focuses specifically on the chemical structure and bonding of 1-Nitro-9H-carbazole, providing a detailed analysis based on available experimental and analytical data.
Chemical Structure and Bonding
The chemical structure of 1-Nitro-9H-carbazole is characterized by a tricyclic carbazole core with a nitro group substituted at the 1-position. The molecule is largely planar, a feature that is critical to its electronic properties.
Below is a DOT script for a 2D representation of the chemical structure of 1-Nitro-9H-carbazole.
Caption: 2D Chemical Structure of 1-Nitro-9H-carbazole.
Molecular Formula and Weight
The fundamental properties of 1-Nitro-9H-carbazole are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-Nitro-9H-carbazole | |
| CAS Number | 31438-22-9 | [1] |
| Molecular Formula | C₁₂H₈N₂O₂ | [2] |
| Molecular Weight | 212.20 g/mol | [1] |
| Monoisotopic Mass | 212.0586 g/mol |
Bonding and Crystal Structure
X-ray diffraction studies have provided detailed insights into the crystal structure and bonding of 1-Nitro-9H-carbazole. The molecule crystallizes in the monoclinic space group P2₁/n.[2] The carbazole ring system is nearly planar, which is expected due to the extensive π-conjugation.[2] The nitro group is slightly tilted with respect to the plane of the carbazole moiety.[2] In the solid state, molecules of 1-Nitro-9H-carbazole form dimers through intermolecular N-H···O hydrogen bonds.[2]
Table 1: Selected Crystallographic Data for 1-Nitro-9H-carbazole [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.4400 (3) |
| b (Å) | 5.3148 (2) |
| c (Å) | 17.2638 (6) |
| β (°) | 99.7460 (16) |
| Volume (ų) | 944.08 (6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.493 |
Table 2: Selected Bond Lengths and Angles for 1-Nitro-9H-carbazole [2]
| Bond/Angle | Length (Å) / Angle (°) |
| N1-H1N | 0.857 (13) |
| N1···O1ⁱ | 2.9940 (10) |
| H1N···O1ⁱ | 2.159 (13) |
| N1-H1N···O1ⁱ | 164.6 (14) |
| N2-O1 | 1.2372 (11) |
| N2-O2 | 1.2330 (11) |
| C1-N2 | 1.4559 (12) |
| C-C (aromatic, avg.) | ~1.39 |
Symmetry code: (i) -x+1, -y+1, -z+1
Spectroscopic Properties
Spectroscopic data are essential for the structural elucidation and characterization of 1-Nitro-9H-carbazole.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy confirm the assigned structure of 1-Nitro-9H-carbazole.
Table 3: ¹H and ¹³C NMR Data for 1-Nitro-9H-carbazole in CDCl₃ [2]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ¹H NMR | ||
| NH | 10.01 | bs |
| Ar-H | 8.37–8.31 | m |
| Ar-H | 8.10 | d, J = 7.8 |
| Ar-H | 7.60–7.50 | m |
| Ar-H | 7.39–7.26 | m |
| ¹³C NMR | ||
| Ar-C | 139.7 | s |
| Ar-C | 133.7 | s |
| Ar-C | 132.1 | s |
| Ar-C | 127.7 | d |
| Ar-C | 127.5 | d |
| Ar-C | 127.4 | s |
| Ar-C | 122.2 | s |
| Ar-C | 121.9 | d |
| Ar-C | 121.2 | d |
| Ar-C | 120.6 | d |
| Ar-C | 118.7 | d |
| Ar-C | 111.6 | d |
IR Spectroscopy (Predicted)
Table 4: Predicted FT-IR Absorption Bands for 1-Nitro-9H-carbazole
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3300 | N-H stretching |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C stretching |
| 1550 - 1500 | Asymmetric NO₂ stretching |
| 1350 - 1300 | Symmetric NO₂ stretching |
| 1300 - 1000 | C-N stretching |
| 900 - 675 | Aromatic C-H out-of-plane bending |
Mass Spectrometry (Predicted)
An experimental mass spectrum for 1-Nitro-9H-carbazole is not available in the searched literature. However, the fragmentation pattern can be predicted based on the structure. The molecular ion peak (M⁺) would be expected at m/z = 212. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (M - 46), O (M - 16), and NO (M - 30).
Experimental Protocols
Synthesis of 1-Nitro-9H-carbazole
The synthesis of 1-Nitro-9H-carbazole can be achieved via a palladium-catalyzed intramolecular C-H amination.[2]
Experimental Procedure: [2]
A mixture of 2-bromo-N-(2-nitrophenyl)benzenamine (147 mg, 0.50 mmol), K₂CO₃ (138 mg, 1.0 mmol), and (NHC)Pd(allyl)Cl (6 mg, 10 µmol, 2 mol%) in DMAc (2.5 mL) is heated at 140 °C for 150 hours in a sealed vial. After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: light petroleum/CH₂Cl₂ gradient from 75:25 to 60:40) to yield 1-Nitro-9H-carbazole as a yellow solid.
Below is a DOT script for the experimental workflow of the synthesis.
Caption: Experimental workflow for the synthesis of 1-Nitro-9H-carbazole.
X-ray Crystallography
Single crystals of 1-Nitro-9H-carbazole suitable for X-ray diffraction can be grown by slow evaporation of a solution in chloroform (CDCl₃).[2] Data collection is typically performed on a CCD diffractometer using Mo Kα radiation.[2] The structure is solved and refined using standard crystallographic software packages.[2]
Biological Activity and Signaling Pathways
While specific biological activities for 1-Nitro-9H-carbazole have not been extensively reported, other nitro-substituted carbazole derivatives have demonstrated significant anticancer properties. For instance, 2-nitrocarbazole, a positional isomer of the title compound, has been shown to exhibit cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The proposed mechanism of action involves the disruption of microtubule dynamics, which leads to cell cycle arrest and subsequent apoptosis.
Given the structural similarity, it is plausible that 1-Nitro-9H-carbazole may exert similar biological effects. The following diagram illustrates the signaling pathway initiated by microtubule disruption, leading to apoptosis.
Caption: Hypothesized signaling pathway for 1-Nitro-9H-carbazole-induced apoptosis.
Disclaimer: This signaling pathway is based on the reported activity of the closely related isomer, 2-nitrocarbazole. Further experimental validation is required to confirm this mechanism for 1-Nitro-9H-carbazole.
Conclusion
1-Nitro-9H-carbazole is a well-characterized molecule with a planar, π-conjugated structure. Its chemical and physical properties are defined by the carbazole core and the electron-withdrawing nitro group. The detailed crystallographic and spectroscopic data presented in this guide provide a solid foundation for understanding its molecular architecture and intermolecular interactions. While its biological activity is not yet fully elucidated, the known anticancer properties of related nitrocarbazole derivatives suggest that 1-Nitro-9H-carbazole may be a valuable scaffold for the development of novel therapeutic agents. Further research into its biological effects and mechanism of action is warranted.
References
An In-depth Technical Guide to the Synthesis of 1-Nitro-9H-carbazole from 2-bromo-N-(2-nitrophenyl)benzenamine
This technical guide provides a comprehensive overview of the synthesis of 1-Nitro-9H-carbazole, a significant heterocyclic compound with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] The synthesis is achieved through a palladium-catalyzed intramolecular cyclization of 2-bromo-N-(2-nitrophenyl)benzenamine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Reaction Overview
The synthesis of 1-Nitro-9H-carbazole from 2-bromo-N-(2-nitrophenyl)benzenamine is an intramolecular C-N cross-coupling reaction. This transformation is effectively catalyzed by a palladium complex, leading to the formation of the carbazole ring system. The reaction proceeds with moderate yield and is a key step in the synthesis of functionalized carbazole derivatives.
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of 1-Nitro-9H-carbazole.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 1-Nitro-9H-carbazole.
| Parameter | Value | Reference |
| Starting Material | 2-bromo-N-(2-nitrophenyl)benzenamine | [1][2] |
| Molecular Formula | C₁₂H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 293.12 g/mol | [1][2] |
| Product | 1-Nitro-9H-carbazole | [1][2] |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |
| Molecular Weight | 212.21 g/mol | [1][2] |
| Catalyst | (NHC)Pd(allyl)Cl | [1][2] |
| Base | Potassium Carbonate (K₂CO₃) | [1][2] |
| Solvent | Dimethylacetamide (DMAc) | [1][2] |
| Reaction Temperature | 140 °C | [1][2] |
| Reaction Time | 150 hours | [1][2] |
| Yield | 17% | [1][2] |
| Appearance | Yellow solid | [1] |
| ¹H NMR (200 MHz, CDCl₃) | δ = 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) ppm | [1] |
| ¹³C NMR (50 MHz, CDCl₃) | δ = 139.7 (s), 133.7 (s), 132.1 (s), 127.7 (d), 127.5 (d), 127.4 (s), 122.2 (s), 121.9 (d), 121.2 (d), 120.6 (d), 118.7 (d), 111.6 (d) ppm | [1] |
Experimental Protocol
The following is a detailed experimental procedure for the synthesis of 1-Nitro-9H-carbazole.[1][2]
Materials:
-
2-bromo-N-(2-nitrophenyl)benzenamine (1.0 eq., 0.50 mmol, 147 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 eq., 1.0 mmol, 138 mg)
-
(NHC)Pd(allyl)Cl (2 mol%, 10 µmol, 6 mg)
-
Dimethylacetamide (DMAc) (2.5 mL)
-
Diethyl ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
-
Light petroleum
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a capped vial, add 2-bromo-N-(2-nitrophenyl)benzenamine (147 mg, 0.50 mmol), potassium carbonate (138 mg, 1.0 mmol), and (NHC)Pd(allyl)Cl (6 mg, 10 µmol).
-
Add dimethylacetamide (2.5 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 140 °C for 150 hours using a heating block.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a solvent gradient of light petroleum:CH₂Cl₂ (from 75:25 to 60:40) to yield 1-Nitro-9H-carbazole as a yellow solid (18 mg, 0.08 mmol, 17% yield).
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis process.
Caption: Experimental workflow for the synthesis of 1-Nitro-9H-carbazole.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a palladium-catalyzed intramolecular C-H amination pathway.
Caption: Proposed mechanism for the palladium-catalyzed intramolecular cyclization.
References
Spectroscopic Profile of 1-Nitro-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Nitro-9H-carbazole, a molecule of interest in materials science and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1-Nitro-9H-carbazole. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for 1-Nitro-9H-carbazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.01 | bs | - | NH |
| 8.37–8.31 | m | - | 2H, Ar-H |
| 8.10 | d | 7.8 | 1H, Ar-H |
| 7.60–7.50 | m | - | 2H, Ar-H |
| 7.39–7.26 | m | - | 2H, Ar-H |
Source: Kautny & Stöger, 2014[1][2]
Table 2: ¹³C NMR Spectroscopic Data for 1-Nitro-9H-carbazole
| Chemical Shift (δ) ppm | Assignment |
| 139.7 | s |
| 133.7 | s |
| 132.1 | s |
| 127.7 | d |
| 127.5 | d |
| 127.4 | s |
| 122.2 | s |
| 121.9 | d |
| 121.2 | d |
| 120.6 | d |
| 118.7 | d |
| 111.6 | d |
Source: Kautny & Stöger, 2014[1][2]
Experimental Protocol
The NMR spectra were recorded on a Bruker instrument operating at 200 MHz for ¹H and 50 MHz for ¹³C nuclei.[1] The solvent used was deuterated chloroform (CDCl₃).[1][2] The sample of 1-Nitro-9H-carbazole was synthesized via a palladium-catalyzed intramolecular C-N coupling reaction.[1]
Infrared (IR) Spectroscopy
Data Presentation
Table 3: Expected Characteristic IR Absorption Bands for 1-Nitro-9H-carbazole
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | N-H (secondary amine) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 1550-1475 | NO₂ (nitro group) | Asymmetric Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1360-1290 | NO₂ (nitro group) | Symmetric Stretching |
| ~750 | C-H (aromatic) | Out-of-plane Bending |
Experimental Protocol
A general protocol for obtaining an FT-IR spectrum of a solid sample like 1-Nitro-9H-carbazole involves the following steps:
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer.
-
Spectral Analysis: The resulting interferogram is Fourier-transformed to produce a spectrum of absorbance or transmittance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental UV-Vis absorption data for 1-Nitro-9H-carbazole is not specified in the primary literature found. However, based on the spectroscopy of similar carbazole derivatives, the expected absorption characteristics can be inferred. For instance, 2-nitro-3-phenyl-9H-carbazole exhibits an absorption band from 260 nm to 410 nm.[3]
Data Presentation
Table 4: Expected UV-Vis Absorption for 1-Nitro-9H-carbazole
| Expected λmax (nm) | Electronic Transition | Chromophore |
| 260-410 | π → π* | Carbazole moiety and nitro-aromatic system |
Experimental Protocol
A standard procedure for UV-Vis spectroscopy of a compound like 1-Nitro-9H-carbazole is as follows:
-
Solvent Selection: A suitable solvent that does not absorb in the region of interest, such as ethanol, methanol, or dichloromethane, is chosen.
-
Sample Preparation: A dilute solution of the compound with a known concentration is prepared.
-
Measurement: The absorbance of the solution is measured over a range of wavelengths using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent used as a reference.
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for a novel or synthesized compound is crucial for its comprehensive characterization.
Caption: Workflow for the synthesis and spectroscopic characterization of 1-Nitro-9H-carbazole.
References
In-Depth Technical Guide: 1-Nitro-9H-carbazole (CAS 31438-22-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Nitro-9H-carbazole (CAS 31438-22-9), its synthesis, and known applications. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
1-Nitro-9H-carbazole is a nitro-substituted derivative of carbazole, an aromatic heterocyclic organic compound. Its chemical structure and properties are summarized below.
General Properties
| Property | Value |
| CAS Number | 31438-22-9 |
| IUPAC Name | 1-Nitro-9H-carbazole |
| Molecular Formula | C₁₂H₈N₂O₂[1] |
| Molecular Weight | 212.20 g/mol [1] |
| Appearance | Yellow solid |
Physical Properties
| Property | Value |
| Melting Point | 195 °C[2] |
| Boiling Point | 448.6 ± 18.0 °C at 760 mmHg[2][3] |
| Density | 1.4 ± 0.1 g/cm³[3] |
| Flash Point | 225.1 ± 21.2 °C[3] |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C[3] |
| LogP | 3.45[3] |
Spectroscopic Data
| Type | Data |
| ¹H NMR (200 MHz, CDCl₃) | δ = 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) ppm |
| ¹³C NMR (50 MHz, CDCl₃) | δ = 139.7 (s), 133.7 (s), 132.1 (s), 127.7 (d), 127.5 (d), 127.4 (s), 122.2 (s), 121.9 (d), 121.2 (d), 120.6 (d), 118.7 (d), 111.6 (d) ppm |
Experimental Protocols
Synthesis of 1-Nitro-9H-carbazole
A documented method for the synthesis of 1-Nitro-9H-carbazole involves a palladium-catalyzed intramolecular C-H amination.
Methodology:
-
Reactants: 2-Bromo-N-(2-nitrophenyl)benzenamine (147 mg, 0.50 mmol), Potassium Carbonate (K₂CO₃, 138 mg, 1 mmol), and (NHC)Pd(allyl)Cl catalyst (6 mg, 10 µmol, 2 mol%) are combined in N,N-Dimethylacetamide (DMAc, 2.5 ml).
-
Reaction: The mixture is heated at 140 °C for 150 hours in a capped vial.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with diethyl ether (Et₂O).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The final product is purified by column chromatography (light petroleum:CH₂Cl₂ 75:25 → 60:40) to yield 1-Nitro-9H-carbazole as a yellow solid.
Biological and Pharmacological Profile
Extensive searches of scientific literature and patent databases did not reveal any specific biological or pharmacological studies conducted on 1-Nitro-9H-carbazole (CAS 31438-22-9). While the broader class of carbazole derivatives is known for a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective effects, this particular compound does not appear to have been evaluated in these contexts.
Therefore, no signaling pathway diagrams or detailed experimental protocols for biological assays can be provided for 1-Nitro-9H-carbazole itself. Researchers interested in the potential bioactivity of this compound would need to conduct initial screening studies.
Applications in Materials Science
Carbazole derivatives are of significant interest in materials science, particularly for their application in organic light-emitting diodes (OLEDs) due to their charge-transporting properties. The synthesis of 1-Nitro-9H-carbazole has been reported in the context of systematic investigations into materials for phosphorescent OLEDs.[4] However, specific experimental workflows detailing the integration of 1-Nitro-9H-carbazole into OLED devices are not available in the public domain. It is likely used as a chemical intermediate for the synthesis of more complex host or emitter materials.
Suppliers
1-Nitro-9H-carbazole is available from various chemical suppliers. The following is a non-exhaustive list:
| Supplier | Purity |
| Acmec Biochemical[1] | Inquire |
| Chemsrc[3] | 97.0% |
| BLD Pharm | Inquire |
| AbacipharmTech | 97% |
| Sigma-Aldrich[2] | Inquire |
| Ambeed[5] | 95% |
| Apollo Scientific | 97% |
| ChemScene LLC | Inquire |
| ECHEMI[4] | Inquire |
| Local Pharma Guide[6] | Inquire |
| ChemNet | Inquire |
| JieJie Group Co., Ltd.[7] | Inquire |
| ChemicalBook[8] | Inquire |
| Hangzhou J&H Chemical Co., Ltd. | Inquire |
| Shanghai Mijiang Chemistry Co. | Inquire |
| Alfa Chemical | Inquire |
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Nitro-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. echemcom.com [echemcom.com]
- 7. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of 1-Nitro-9H-carbazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 1-nitro-9H-carbazole in organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics, general solubility trends for related carbazole derivatives, and detailed experimental protocols for determining solubility. This information is intended to assist researchers in estimating solubility, selecting appropriate solvents for synthesis and purification, and designing experiments to generate precise solubility data.
Core Compound Properties
1-Nitro-9H-carbazole is a nitro-substituted derivative of carbazole, a tricyclic aromatic heterocycle. The presence of the nitro group, a strong electron-withdrawing group, influences the molecule's polarity and intermolecular interactions, which in turn affect its solubility.
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.21 g/mol |
| Melting Point | 184 °C |
| Appearance | Yellow solid |
Solubility Profile of 1-Nitro-9H-carbazole
Currently, there is a notable absence of specific, quantitative solubility data (e.g., in g/100 mL or mol/L) for 1-nitro-9H-carbazole in common organic solvents within peer-reviewed scientific literature. However, some qualitative inferences can be drawn from available information.
Qualitative Solubility:
| Solvent | Qualitative Solubility | Rationale/Source |
| Chloroform (CHCl₃) | Soluble | Single crystals of 1-nitro-9H-carbazole have been successfully grown from chloroform solutions, indicating at least moderate solubility in this solvent. |
General Solubility Trends for Carbazole Derivatives:
Based on the solubility of carbazole and its other derivatives, the following general trends can be expected for 1-nitro-9H-carbazole:
-
High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in halogenated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃).
-
Moderate Solubility: In aromatic hydrocarbons like toluene and benzene, and in ethers such as tetrahydrofuran (THF).
-
Low Solubility: In non-polar aliphatic hydrocarbons like hexane and in polar protic solvents like ethanol and methanol, particularly at room temperature. Solubility in alcohols is likely to increase with temperature.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established experimental methodologies are recommended.
Gravimetric Method
This is a classic and straightforward method for determining the solubility of a solid in a liquid.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 1-nitro-9H-carbazole to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or a stirred-tank setup is ideal.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to prevent precipitation or dissolution during transfer.
-
Filter the supernatant through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents, a vacuum oven may be necessary.
-
Once the solvent is completely removed, dry the container with the solid residue to a constant weight in an oven at a temperature below the melting point of 1-nitro-9H-carbazole.
-
The final weight of the container minus its initial weight gives the mass of the dissolved 1-nitro-9H-carbazole.
-
-
Calculation:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
UV-Vis Spectrophotometric Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. It is generally faster than the gravimetric method but requires the development of a calibration curve.
Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Step 1).
-
-
Sample Preparation and Dilution:
-
Withdraw a small, precise volume of the clear, filtered supernatant of the saturated solution.
-
Dilute this aliquot with a known volume of the same solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of 1-nitro-9H-carbazole in the same solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Measurement and Calculation:
-
Measure the absorbance of the diluted sample solution at the same λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Gravimetric Determination of Solubility.
Unraveling the Thermal Stability of 1-Nitro-9H-carbazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Quantitative Thermal Analysis Data
A thorough review of scientific literature did not yield specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 1-Nitro-9H-carbazole. Therefore, the following table is presented as a template for researchers to populate upon experimental investigation.
| Thermal Property | Value | Method |
| Onset Decomposition Temperature (Tonset) | Data not available | TGA |
| Peak Decomposition Temperature (Tpeak) | Data not available | TGA/DTG |
| 5% Weight Loss Temperature (Td5) | Data not available | TGA |
| Final Residue at 800 °C | Data not available | TGA |
| Melting Point (Tm) | Data not available | DSC |
| Enthalpy of Fusion (ΔHf) | Data not available | DSC |
| Glass Transition Temperature (Tg) | Data not available | DSC |
Experimental Protocols for Thermal Stability Assessment
To determine the thermal properties of 1-Nitro-9H-carbazole, the following detailed experimental methodologies are recommended. These protocols are based on standard practices for the thermal analysis of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss characteristics of 1-Nitro-9H-carbazole as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer is to be used.
-
Sample Preparation: A small sample of 1-Nitro-9H-carbazole (typically 3-5 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate. Common heating rates are 10 °C/min or 20 °C/min.
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the percentage of residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter is required.
-
Sample Preparation: A small, accurately weighed sample of 1-Nitro-9H-carbazole (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge rate (e.g., 20-50 mL/min).
-
Heating and Cooling Program: A heat-cool-heat cycle is typically employed. For instance:
-
Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature.
-
Reheat the sample at the same rate to the final temperature.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tm) from the peak of the endothermic transition and the enthalpy of fusion (ΔHf) by integrating the peak area. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram, typically from the second heating scan.
Visualizing the Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a compound such as 1-Nitro-9H-carbazole.
An In-depth Technical Guide to the Crystal Structure of 1-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 1-Nitro-9H-carbazole (C₁₂H₈N₂O₂), a molecule of interest in the field of organic electronics and materials science. The document details the crystallographic parameters, experimental methodologies for its synthesis and crystal growth, and a visualization of its key intermolecular interactions.
Crystal Structure Analysis
The crystal structure of 1-Nitro-9H-carbazole has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n with one molecule in the asymmetric unit.[1] A key feature of its molecular geometry is the near planarity of the carbazole ring system, a consequence of its conjugated π-electron system.[1] The nitro group is slightly tilted with respect to the plane of the carbazole moiety, with an angle of 4.43 (9)° between their least-squares planes.[1][2][3]
In the crystal, molecules of 1-Nitro-9H-carbazole form dimers through intermolecular N—H···O hydrogen bonds.[1][2][3] These dimers are arranged into layers parallel to the (10-1) plane.[1][2][3] The packing of these dimeric units is governed by van der Waals interactions.[1]
Crystallographic Data
The following table summarizes the quantitative crystallographic data for 1-Nitro-9H-carbazole.
| Parameter | Value |
| Chemical Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.2 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 10.4400 (3) Å |
| b | 5.3148 (2) Å |
| c | 17.2638 (6) Å |
| β | 99.7460 (16)° |
| Volume (V) | 944.08 (6) ų |
| Z | 4 |
| Temperature (T) | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.493 Mg m⁻³ |
| Absorption Coefficient (μ) | 0.11 mm⁻¹ |
| R-factor | 0.040 |
| wR-factor | 0.068 |
Data sourced from Acta Crystallographica Section E, 2014, E70, o28.[1][2]
Experimental Protocols
3.1. Synthesis of 1-Nitro-9H-carbazole
The synthesis of 1-Nitro-9H-carbazole was achieved through column chromatography of the crude product obtained from the reaction of 2-bromo-N-(2-nitrophenyl)benzenamine. The purification yielded 1-Nitro-9H-carbazole as a yellow solid.[1]
3.2. Crystallization
Single crystals of 1-Nitro-9H-carbazole suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in chloroform-d (CDCl₃).[1]
3.3. X-ray Data Collection and Structure Refinement
X-ray diffraction data were collected on a Bruker Kappa APEXII CCD diffractometer.[1] The data collection was performed at a temperature of 100 K using Mo Kα radiation.[1][2] The structure was solved using the SUPERFLIP program and refined with JANA2006.[2] All hydrogen atom parameters were refined.[1]
Visualization of Intermolecular Interactions
The following diagram illustrates the hydrogen bonding between two molecules of 1-Nitro-9H-carbazole, leading to the formation of a centrosymmetric dimer.
References
Health and Safety Information for 1-Nitro-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 1-Nitro-9H-carbazole. Due to a lack of a specific Safety Data Sheet (SDS) for this compound, the information presented here is largely inferred from data on the parent compound, 9H-carbazole, and other nitro-substituted carbazoles. This guide is intended for informational purposes and should not be considered a substitute for a formal risk assessment or a specific SDS. Always consult with a qualified safety professional before handling this chemical.
Chemical and Physical Properties
1-Nitro-9H-carbazole is a nitro-substituted derivative of carbazole. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 31438-22-9 | |
| Molecular Formula | C₁₂H₈N₂O₂ | |
| Molecular Weight | 212.21 g/mol | |
| Melting Point | 184-185 °C | |
| Boiling Point | 448.6 °C (predicted) | |
| Appearance | Yellow solid | |
| Storage Temperature | 2-8°C |
Hazard Identification and GHS Classification
-
Acute Toxicity (Oral, Dermal, Inhalation): While no specific data exists for the 1-nitro derivative, nitroaromatic compounds can be toxic if ingested, absorbed through the skin, or inhaled.
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Mutagenicity: Studies on nitrocarbazoles have shown that some isomers are mutagenic in bacterial assays (Ames test). 1-Nitrocarbazole has been reported to be weakly mutagenic.
-
Carcinogenicity: The parent compound, 9H-carbazole, is classified by some agencies as a suspected carcinogen based on animal studies.[1] The carcinogenicity of 1-Nitro-9H-carbazole has not been determined.
-
Environmental Hazards: Likely to be harmful to aquatic life with long-lasting effects, a characteristic common to many nitroaromatic compounds.
Inferred GHS Pictograms:
Based on the potential hazards, the following GHS pictograms may be applicable:
-
Health Hazard: For potential mutagenicity and carcinogenicity.
-
Exclamation Mark: For acute toxicity (harmful), skin and eye irritation.
-
Environment: For aquatic toxicity.
Toxicological Information
Quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for 1-Nitro-9H-carbazole are not available.
A study on the mutagenicity of nitrocarbazoles in Salmonella typhimurium (Ames test) indicated that 1-nitrocarbazole is a weak mutagen. The activity was generally decreased in the presence of a metabolic activation system (S9), suggesting that the parent compound may be more mutagenic than its metabolites in this assay system.
Due to the lack of specific toxicological data, it is prudent to handle 1-Nitro-9H-carbazole as a potentially toxic and mutagenic substance.
Handling and Storage
Engineering Controls
-
Work with 1-Nitro-9H-carbazole should be conducted in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working with fine powders or generating dust, a NIOSH-approved respirator with a particulate filter is recommended.
General Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire and Explosion Hazard
Extinguishing Media
-
Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
Hazardous Combustion Products
-
Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
Firefighting Instructions
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing dust and contact with the material.
-
Environmental Precautions: Prevent from entering drains, sewers, or waterways.
-
Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.
Experimental Protocols
Synthesis of 1-Nitro-9H-carbazole
A reported synthesis of 1-Nitro-9H-carbazole involves the cyclization of 2-bromo-N-(2-nitrophenyl)benzenamine.
Materials:
-
2-Bromo-N-(2-nitrophenyl)benzenamine
-
Potassium carbonate (K₂CO₃)
-
(NHC)Pd(allyl)Cl catalyst (NHC = N-heterocyclic carbene)
-
Dimethylacetamide (DMAc)
-
Water
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Light petroleum
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A mixture of 2-bromo-N-(2-nitrophenyl)benzenamine (1 equivalent), K₂CO₃ (2 equivalents), and (NHC)Pd(allyl)Cl (2 mol%) in DMAc is heated at 140 °C for 150 hours in a sealed vial.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of light petroleum and dichloromethane as the eluent to yield 1-Nitro-9H-carbazole as a yellow solid.
Visualizations
Caption: Hazard communication and control workflow for 1-Nitro-9H-carbazole.
Caption: Experimental workflow for the synthesis of 1-Nitro-9H-carbazole.
References
The Discovery and History of Nitrated Carbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole, a heterocyclic aromatic compound first isolated from coal tar in 1872, has become a foundational scaffold in medicinal chemistry and materials science.[1] The introduction of nitro groups to the carbazole core dramatically alters its electronic properties and biological activity, leading to a class of compounds with significant toxicological and pharmacological interest. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological implications of nitrated carbazoles.
Early Discovery and Synthesis
The first documented nitration of a carbazole derivative dates back to 1932, when Carbellini and Marconi reported the nitration of 7H-dibenzo[c,g]carbazole (DBC).[2][3] Early methods for the nitration of the parent carbazole molecule relied on traditional electrophilic aromatic substitution, often employing a mixture of nitric acid and sulfuric acid ("mixed acid") or nitric acid in acetic acid.[4][5] These approaches, however, typically yield a mixture of 1-nitro-, 2-nitro-, and 3-nitro-substituted isomers, posing significant challenges for purification and characterization.[4] It was observed that the nitration of carbazole can be a two-step process, potentially involving the formation and rearrangement of an unstable 9-nitrocarbazole intermediate.[3]
A notable characteristic of early nitration experiments was the formation of a yellow molecular complex between 1-nitrocarbazole and 3-nitrocarbazole, which complicated the isolation of pure isomers.[6]
Modern Synthetic Methodologies
The limitations of classical nitration methods, particularly the lack of regioselectivity, have driven the development of more sophisticated synthetic strategies.
Regioselective Nitration
Recent advancements have focused on directing group-assisted, transition metal-catalyzed C-H activation to achieve regioselective nitration. A palladium-catalyzed approach has been developed for the C1-selective nitration of carbazoles.[2][6] This method utilizes a removable pyridyl directing group to achieve high regioselectivity, a significant improvement over traditional methods.[2]
Synthesis of Specific Isomers
The synthesis of specific nitrated carbazole isomers is crucial for studying their structure-activity relationships. Detailed protocols for the synthesis of key compounds, such as 3-nitro-N-ethylcarbazole, have been established.[7][8] These methods often involve the nitration of an N-alkylated carbazole precursor to achieve regioselectivity at the 3-position.[9]
Physicochemical Properties
The nitration of the carbazole ring system significantly impacts its physicochemical properties. The electron-withdrawing nature of the nitro group influences the molecule's polarity, solubility, and electrochemical behavior. A summary of key physicochemical data for a selection of nitrated carbazoles is presented in the tables below.
Table 1: Physicochemical Data of Nitrated 7H-Dibenzo[c,g]carbazole (DBC) Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Exact Mass (m/z) [M]+ | 1H NMR (δ, ppm) |
| 5-Nitro-DBC | C20H12N2O2 | 218-219 | 324.0899 | H4, H10: 8.61 (d, J=8.1) |
| 5,9-Dinitro-DBC | C20H11N3O4 | >300 | 357.0749 | H4, H10: 8.61 (d, J=8.1) |
| 2-Hydroxy-5-nitro-DBC | C20H12N2O3 | 280-281 | 340.0848 | H1: 7.31 (d, J=2.1) |
| 3-Hydroxy-5-nitro-DBC | C20H12N2O3 | >300 | 340.0848 | H2: 7.72 (d, J=8.7) |
| 4-Hydroxy-5-nitro-DBC | C20H12N2O3 | 251-252 | 340.0848 | H3: 7.31 (t, J=7.8) |
| Data sourced from Chou et al., 1997.[3] |
Table 2: Mutagenicity and Reduction Potentials of Nitrated DBCs
| Compound | Mutagenicity (revertants/μg in TA98 +S9) | Reduction Potential (V) |
| DBC | 1.2 | - |
| 5-Nitro-DBC | 10.4 | -1.37 |
| 5,9-Dinitro-DBC | 110.2 | -1.09 |
| Data sourced from Chou et al., 1997.[3][10] |
Biological Activity and Signaling Pathways
Nitrated carbazoles are of significant interest due to their mutagenic and potential carcinogenic properties.[10] Their biological activity is intrinsically linked to their metabolic activation.
Metabolic Activation
The primary mechanism for the metabolic activation of nitrated carbazoles involves nitroreduction and ring oxidation.[3][10] The nitro group is reduced to a nitroso intermediate, which is further reduced to a hydroxylamine. This hydroxylamine can then be esterified, leading to the formation of a highly reactive and electrophilic arylnitrenium ion.[11] This ion is considered the ultimate carcinogen, capable of forming covalent adducts with DNA.[10]
Downstream Signaling Effects
The formation of DNA adducts by arylnitrenium ions is a critical initiating event in chemical carcinogenesis.[12] These adducts can interfere with DNA replication and transcription, leading to mutations.[12] If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can disrupt cellular signaling pathways that control cell growth, proliferation, and apoptosis. While the precise downstream pathways affected by nitrated carbazole-induced DNA adducts are a subject of ongoing research, it is known that DNA damage can trigger signaling cascades involving pathways such as NF-κB, Akt, and MAPK, which are often dysregulated in cancer.[5][13]
Experimental Protocols
Palladium-Catalyzed C1-Selective Nitration of Carbazole
This protocol describes a modern, regioselective method for the synthesis of 1-nitrocarbazole derivatives.
Materials:
-
Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))
-
N-(pyridin-2-yl)-9H-carbazole
-
AgNO3 (silver nitrate)
-
1,4-dioxane
-
Dichloromethane
-
Celite
Procedure:
-
To a 15 mL pressure tube, add Pd2(dba)3 (10 mol %), N-(pyridin-2-yl)-9H-carbazole (1.0 equiv), and AgNO3 (1.2 equiv).[2]
-
Add 1,4-dioxane (2.0 mL) to the tube.[2]
-
Stir the reaction mixture in a preheated oil bath at 120 °C for 24 hours.[2]
-
After cooling to room temperature, dilute the mixture with dichloromethane (10 mL).[2]
-
Filter the mixture through a pad of Celite.[2]
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.[2]
-
Purify the crude product by column chromatography to yield the C1-nitrated carbazole.[2]
Ames Test for Mutagenicity Assessment
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
S9 metabolic activation mixture (optional, to mimic mammalian metabolism)
-
Minimal glucose agar plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Prepare an overnight culture of the S. typhimurium test strain.[14]
-
Prepare serial dilutions of the test compound.[14]
-
In a test tube, combine the bacterial culture, the test compound dilution (or solvent for the negative control), and the S9 mix (if used) or buffer.[14]
-
Pre-incubate the mixture at 37 °C for 20-30 minutes.[14]
-
Add molten top agar to the mixture, vortex briefly, and pour onto a minimal glucose agar plate.[1]
-
Incubate the plates in the dark at 37 °C for 48-72 hours.[14]
-
Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control indicates mutagenic activity.[14]
Conclusion
The study of nitrated carbazoles has evolved significantly from the initial non-selective synthesis methods to modern, highly regioselective catalytic approaches. Understanding their physicochemical properties and, critically, their mechanisms of biological activity is paramount for assessing their risks and potential therapeutic applications. The metabolic activation to DNA-reactive arylnitrenium ions is a key event in their mutagenicity. Further research into the specific downstream signaling pathways disrupted by these compounds will be crucial for a comprehensive understanding of their toxicology and for the development of potential countermeasures or novel therapeutic strategies. This guide provides a foundational understanding for researchers and professionals working with this important class of compounds.
References
- 1. jehsd.ssu.ac.ir [jehsd.ssu.ac.ir]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity and genotoxicity of arylnitrenium ions in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. issx.org [issx.org]
Methodological & Application
Application Note and Protocol: Palladium-Catalyzed Regioselective Synthesis of 1-Nitro-9H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole and its derivatives are significant heterocyclic scaffolds found in a wide array of functional organic materials, natural products, and pharmaceuticals. The development of synthetic methods for the regioselective functionalization of the carbazole core is crucial for accessing novel compounds with potential applications in optoelectronics and medicinal chemistry. Traditional electrophilic nitration of carbazole often leads to a mixture of isomers, making purification challenging and yields of the desired product low.[1][2] This protocol details a palladium-catalyzed, directing group-assisted C1–H nitration of carbazoles, which offers high regioselectivity.[1][2][3][4] The method utilizes a removable pyridyl directing group to achieve selective nitration at the C1 position. The transformation is catalyzed by a commercially available palladium source, Pd₂(dba)₃, with silver nitrate as the nitro source.[1][2][4] This protocol has been successfully applied to gram-scale synthesis.[1][2]
Experimental Protocol
This protocol is divided into three main stages:
-
Palladium-catalyzed C1-nitration of N-(pyridin-2-yl)-9H-carbazole.
-
Gram-scale synthesis of 1-nitro-9-(pyridin-2-yl)-9H-carbazole.
-
Removal of the pyridyl directing group to yield 1-nitro-9H-carbazole.
Materials
-
N-(pyridin-2-yl)-9H-carbazole (Starting Material)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Silver Nitrate (AgNO₃)
-
1,4-Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Methyl triflate (MeOTf)
-
Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate (EtOAc)
Equipment
-
15 mL pressure tube
-
Oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
-
Column chromatography setup
Part 1: Palladium-Catalyzed C1-Nitration of N-(pyridin-2-yl)-9H-carbazole
This procedure describes the optimized conditions for the C1-nitration on a 0.2 mmol scale.
Procedure:
-
To a 15 mL pressure tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv).[1][4]
-
Seal the pressure tube and place it in a preheated oil bath at 120 °C.[1][4]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a Celite pad to remove solid residues.[1][4]
-
Purify the crude residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (99:1) as the eluent to obtain the pure C1-nitrated carbazole product.[4]
Table 1: Summary of Reaction Conditions and Yield for C1-Nitration
| Parameter | Value |
| Starting Material | N-(pyridin-2-yl)-9H-carbazole |
| Scale | 0.2 mmol |
| Palladium Catalyst | Pd₂(dba)₃ (10 mol %) |
| Nitro Source | AgNO₃ (1.2 equiv) |
| Solvent | 1,4-Dioxane (2.0 mL) |
| Temperature | 120 °C |
| Reaction Time | 24 h |
| Isolated Yield | 69%[2] |
Part 2: Gram-Scale Synthesis of 1-nitro-9-(pyridin-2-yl)-9H-carbazole
This section outlines the procedure for scaling up the C1-nitration reaction.
Procedure:
-
Charge a suitable reaction vessel with N-(pyridin-2-yl)-9H-carbazole (1.0 g, 4.1 mmol).
-
Add Pd₂(dba)₃ (0.375 g, 0.41 mmol, 10 mol %) and AgNO₃ (0.836 g, 4.92 mmol, 1.2 equiv).
-
Add 1,4-dioxane (41 mL).
-
Stir the mixture at 120 °C for 24 hours under a nitrogen atmosphere.
-
Follow the workup and purification procedure as described in Part 1.
Table 2: Gram-Scale Synthesis Data
| Parameter | Value |
| Starting Material | N-(pyridin-2-yl)-9H-carbazole |
| Scale | 4.1 mmol (1.0 g) |
| Isolated Yield | 49% (0.585 g)[1][2] |
Part 3: Removal of the Pyridyl Directing Group
This final step yields the target compound, 1-nitro-9H-carbazole.
Procedure:
-
Treat the 1-nitro-9-(pyridin-2-yl)-9H-carbazole product from the previous step with methyl triflate.
-
Follow this with hydrolysis using sodium hydroxide to deliver the deprotected 1-nitro-9H-carbazole.[1][2]
Table 3: Deprotection Step Data
| Parameter | Value |
| Starting Material | 1-nitro-9-(pyridin-2-yl)-9H-carbazole |
| Reagents | 1. Methyl triflate 2. Sodium hydroxide |
| Isolated Yield | 53%[1][2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-Nitro-9H-carbazole.
Plausible Catalytic Cycle
The proposed catalytic cycle for the C1-nitration is initiated by the formation of an active palladium(II) species.
Caption: Proposed catalytic cycle for the palladium-catalyzed C1-nitration.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Nitro-9H-carbazole as a Host Material in OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, high triplet energy, and proficient hole-transporting capabilities. The introduction of various functional groups onto the carbazole core allows for the fine-tuning of its electronic and photophysical properties. 1-Nitro-9H-carbazole, featuring a potent electron-withdrawing nitro group, presents an intriguing candidate for a host material in phosphorescent OLEDs (PhOLEDs). The nitro functionalization is anticipated to modulate the frontier molecular orbital energy levels, potentially leading to improved charge balance and device efficiency.
This document provides a detailed overview of 1-Nitro-9H-carbazole, including its synthesis, known properties, and projected utility as an OLED host material. It also outlines general protocols for the fabrication and characterization of OLEDs utilizing carbazole-based hosts.
Physicochemical Properties of 1-Nitro-9H-carbazole
While 1-Nitro-9H-carbazole has been synthesized and characterized crystallographically, comprehensive data on its photophysical and electrochemical properties relevant to OLED applications are not extensively reported in the literature. The following table summarizes its basic properties.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₈N₂O₂ | [1][2] |
| Molecular Weight | 212.21 g/mol | |
| Appearance | Yellow solid | [1] |
| HOMO Level | Not Reported | |
| LUMO Level | Not Reported | |
| Triplet Energy (ET) | Not Reported |
Synthesis Protocol for 1-Nitro-9H-carbazole
A detailed protocol for the synthesis of 1-Nitro-9H-carbazole has been reported, starting from 2-bromo-N-(2-nitrophenyl)benzenamine.[1][2]
Reaction Scheme:
A schematic of the synthesis of 1-Nitro-9H-carbazole.
Materials:
-
2-bromo-N-(2-nitrophenyl)benzenamine
-
Potassium acetate (KOAc)
-
(NHC)Pd(allyl)Cl (NHC = N-heterocyclic carbene) catalyst
-
Dimethylacetamide (DMAc)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Light petroleum
-
Dichloromethane (CH₂Cl₂)
-
Reaction vial
-
Heating block
-
Standard laboratory glassware for extraction and chromatography
Procedure:
-
In a reaction vial, combine 2-bromo-N-(2-nitrophenyl)benzenamine (0.5 mmol, 1.0 eq.), potassium acetate (1.5 mmol, 3.0 eq.), and the (NHC)Pd(allyl)Cl catalyst (10 µmol, 2 mol%).
-
Add 2.5 mL of DMAc to the vial.
-
Securely cap the vial and heat the reaction mixture at 140 °C for 150 hours using a heating block.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of light petroleum and dichloromethane (from 75:25 to 60:40) to yield 1-Nitro-9H-carbazole as a yellow solid.[1]
General Experimental Protocol for OLED Fabrication
As there are no specific reports on OLEDs using 1-Nitro-9H-carbazole as a host, a general protocol for the fabrication of a phosphorescent OLED (PhOLED) with a carbazole-based host is provided below.
A general workflow for the fabrication and testing of an OLED device.
1. Substrate Cleaning:
-
Sequentially sonicate pre-patterned indium tin oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
2. Layer Deposition:
-
Hole Injection Layer (HIL): Deposit a thin layer (e.g., 10 nm) of a suitable HIL material, such as MoO₃, by thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of a standard HTL material, like TCTA or NPB, via thermal evaporation.
-
Emissive Layer (EML): Co-evaporate 1-Nitro-9H-carbazole as the host material with a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission or FIrpic for blue emission) at a predetermined doping concentration (e.g., 6-15 wt%). The typical thickness of the EML is around 20-30 nm.
-
Electron Transport Layer (ETL): Deposit a layer (e.g., 30 nm) of an ETL material, such as TPBi or BAlq, by thermal evaporation.
-
Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of LiF or Cs₂CO₃ to facilitate electron injection.
-
Cathode: Deposit a metal cathode (e.g., 100 nm of Aluminum) by thermal evaporation.
3. Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Device Architecture and Characterization
A typical multilayered OLED structure utilizing a host-dopant system in the emissive layer is depicted below.
A diagram of a hypothetical OLED device using 1-Nitro-9H-carbazole as a host.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Record with a spectroradiometer.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: Calculate from the EL spectra.
-
External Quantum Efficiency (EQE), Current Efficiency, and Power Efficiency: Determine from the J-V-L data and EL spectra.
Expected Performance and Outlook
The incorporation of a strong electron-withdrawing nitro group at the 1-position of the carbazole core is expected to significantly lower both the HOMO and LUMO energy levels of the molecule. This could potentially lead to:
-
Improved Electron Injection: A lower LUMO level may reduce the energy barrier for electron injection from the ETL, promoting a better balance of charge carriers within the emissive layer.
-
Bipolar Charge Transport: The electron-deficient nature of the nitro-substituted carbazole might enhance its electron-transporting properties, leading to a more bipolar host material. This is advantageous for broadening the recombination zone and improving device efficiency and lifetime.
-
High Triplet Energy: Carbazole itself possesses a high triplet energy. While the nitro group might slightly lower this value, it is anticipated that 1-Nitro-9H-carbazole would still be a suitable host for blue and green phosphorescent emitters.
Further experimental and computational studies are required to determine the precise HOMO/LUMO levels, triplet energy, and charge transport characteristics of 1-Nitro-9H-carbazole. The fabrication and characterization of OLEDs using this material will be crucial to validate its potential as a high-performance host material.
References
Application Notes and Protocols for the Functionalization of the 1-Nitro-9H-carbazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 1-Nitro-9H-carbazole scaffold. This versatile building block can be modified at several key positions, including the nitro group, the carbazole nitrogen, and the aromatic core, to generate a diverse library of compounds for applications in medicinal chemistry and materials science. The protocols provided herein are based on established chemical transformations and offer a starting point for the synthesis of novel carbazole derivatives.
Overview of Functionalization Strategies
The 1-Nitro-9H-carbazole scaffold offers multiple avenues for chemical modification. The primary functionalization pathways include:
-
Reduction of the Nitro Group: The transformation of the nitro group into an amine is a crucial step, providing a versatile handle for further derivatization, such as amide or sulfonamide formation, and diazotization reactions.
-
N-Functionalization: The nitrogen atom of the carbazole ring can be readily alkylated or arylated to introduce a wide range of substituents, which can modulate the electronic properties and biological activity of the molecule.
-
Electrophilic Aromatic Substitution: The carbazole ring system can undergo electrophilic substitution, such as halogenation, allowing for the introduction of functional groups that can be used in cross-coupling reactions.
The following diagram illustrates the key functionalization pathways for the 1-Nitro-9H-carbazole scaffold.
Application Notes and Protocols for the Characterization of 1-Nitro-9H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Nitro-9H-carbazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the carbazole scaffold. As with any compound intended for research or development, thorough analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of 1-Nitro-9H-carbazole.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Nitro-9H-carbazole is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |
| Molecular Weight | 212.21 g/mol | [1][3] |
| Appearance | Yellow solid | [2] |
| CAS Number | 31438-22-9 | [1][3] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 448.6 ± 18.0 °C at 760 mmHg | [1] |
| Flash Point | 225.1 ± 21.2 °C | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of 1-Nitro-9H-carbazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of 1-Nitro-9H-carbazole by providing information about the hydrogen and carbon environments within the molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.01 | bs | 1H | N-H of carbazole |
| 8.37–8.31 | m | 2H | Aromatic protons |
| 8.10 | d, J=7.8 Hz | 1H | Aromatic proton |
| 7.60–7.50 | m | 2H | Aromatic protons |
| 7.39–7.26 | m | 2H | Aromatic protons |
| Solvent: CDCl₃, Frequency: 200 MHz. Data sourced from[2]. |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Description |
| 139.7 | Aromatic C (quaternary) |
| 133.7 | Aromatic C (quaternary) |
| 132.1 | Aromatic C (quaternary) |
| 127.7 | Aromatic C-H |
| 127.5 | Aromatic C-H |
| 127.4 | Aromatic C (quaternary) |
| 122.2 | Aromatic C (quaternary) |
| 121.9 | Aromatic C-H |
| 121.2 | Aromatic C-H |
| 120.6 | Aromatic C-H |
| 118.7 | Aromatic C-H |
| 111.6 | Aromatic C-H |
| Solvent: CDCl₃, Frequency: 50 MHz. Data sourced from[2]. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Nitro-9H-carbazole in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 200 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time is necessary.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1-Nitro-9H-carbazole based on their characteristic vibrational frequencies.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400–3250 | Medium | N-H stretching (carbazole)[4] |
| 3100–3000 | Medium | Aromatic C-H stretching[4][5] |
| 1600–1585 | Medium | Aromatic C=C stretching (in-ring)[4][5] |
| 1550–1475 | Strong | Asymmetric N-O stretching (nitro group)[4] |
| 1500–1400 | Medium | Aromatic C=C stretching (in-ring)[4][5] |
| 1360–1290 | Medium | Symmetric N-O stretching (nitro group)[4] |
| 900–675 | Strong | Aromatic C-H out-of-plane bending[5] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of 1-Nitro-9H-carbazole (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of 1-Nitro-9H-carbazole. Carbazole-based compounds typically exhibit strong absorption in the UV region. For instance, some carbazole derivatives show absorption peaks around 292 nm and 315 nm, which are attributed to π-π* transitions centered on the carbazole moiety[6]. Another study on a nitro-phenyl-carbazole derivative reported an absorption band extending from 260 nm to 410 nm[7].
Expected UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Dichloromethane | ~260-410 | To be determined experimentally |
| Tetrahydrofuran | ~290-360 | To be determined experimentally |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 1-Nitro-9H-carbazole in a suitable UV-transparent solvent (e.g., dichloromethane, tetrahydrofuran) at a concentration of approximately 1 x 10⁻⁵ M.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from 200 to 800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 1-Nitro-9H-carbazole and for the separation of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally stable compounds. A reverse-phase HPLC method is generally suitable for carbazole derivatives.
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is an 80:20 (v/v) mixture of acetonitrile and water. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | ~293 nm (based on the carbazole chromophore) |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of 1-Nitro-9H-carbazole in the mobile phase (e.g., 1 mg/mL) and dilute to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Method Development: Optimize the mobile phase composition to achieve good separation of the main peak from any impurities.
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample based on the peak area percentages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Given the relatively high boiling point of 1-Nitro-9H-carbazole, a high-temperature GC method is required.
Proposed GC-MS Method Parameters
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one based on 5% phenyl-methylpolysiloxane. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature: 150 °C, hold for 2 minutes. Ramp: Increase to 300 °C at a rate of 10 °C/min. Final hold: Hold at 300 °C for 10 minutes. |
| Injection Mode | Split injection with a split ratio of 50:1. |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | Scan from m/z 50 to 300. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the 1-Nitro-9H-carbazole sample in a volatile organic solvent such as dichloromethane or toluene to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Analysis: Identify the peak corresponding to 1-Nitro-9H-carbazole based on its retention time and mass spectrum. Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1-Nitro-9H-carbazole, which aids in structural confirmation.
Expected Mass Spectrum Data
| m/z | Interpretation |
| 212 | Molecular ion [M]⁺ |
| 182 | [M - NO]⁺ |
| 166 | [M - NO₂]⁺ |
| 139 | [C₁₁H₇]⁺ |
These are predicted fragmentation patterns and should be confirmed experimentally.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC or LC system.
-
Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Thermal Analysis
Expected Thermal Analysis Data
| Technique | Observation |
| TGA | High decomposition temperature (Td), likely above 300 °C. |
| DSC | A sharp endothermic peak corresponding to the melting point (Tm). A glass transition temperature (Tg) may be observable. |
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Place a small amount of the sample (2-5 mg) in an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Instrumentation: Use a TGA and/or DSC instrument.
-
TGA Method:
-
Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature.
-
-
DSC Method:
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.
-
Cool the sample and then reheat to observe the glass transition and melting behavior.
-
-
Data Analysis:
-
From the TGA curve, determine the onset of decomposition (Td).
-
From the DSC thermogram, determine the glass transition temperature (Tg) and the melting point (Tm).
-
Visualizations
The following diagrams illustrate the logical workflows for the characterization of 1-Nitro-9H-carbazole.
Caption: Workflow for Spectroscopic Characterization.
Caption: Workflow for Chromatographic Purity Analysis.
Caption: Workflow for Thermal Analysis.
References
- 1. 1-Nitro-9H-carbazole | CAS#:31438-22-9 | Chemsrc [chemsrc.com]
- 2. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Separation of 9-Nitroso-9H-carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Nitro-9H-carbazole as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Nitro-9H-carbazole is a pivotal intermediate in organic synthesis, serving as a versatile precursor for the construction of a wide array of functionalized carbazole derivatives. Its significance lies in the strategic placement of the nitro group, which can be readily transformed into an amino group, opening pathways to a diverse range of bioactive molecules and materials for organic electronics. This document provides detailed application notes and experimental protocols for the synthesis of 1-nitro-9H-carbazole, its reduction to 1-amino-9H-carbazole, and its subsequent elaboration into a bioactive pyridocarbazole scaffold, exemplified by the synthesis of an analog of the anticancer agent ellipticine.
Introduction
Carbazole and its derivatives have garnered significant attention in medicinal chemistry and materials science due to their unique photophysical properties and broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] 1-Nitro-9H-carbazole (C₁₂H₈N₂O₂) is a key starting material in the synthesis of many of these valuable compounds.[3][4] The nitro group at the 1-position activates the carbazole ring for further functionalization and, more importantly, serves as a masked amino group. The reduction of the nitro group to an amine is a critical transformation that unlocks the potential of this intermediate for the synthesis of complex nitrogen-containing heterocycles with therapeutic potential.
Synthesis of 1-Nitro-9H-carbazole
The synthesis of 1-nitro-9H-carbazole can be achieved through a palladium-catalyzed intramolecular C-H amination of 2-bromo-N-(2-nitrophenyl)benzenamine.[3]
Experimental Protocol: Synthesis of 1-Nitro-9H-carbazole[3]
Materials:
-
2-Bromo-N-(2-nitrophenyl)benzenamine
-
Potassium carbonate (K₂CO₃)
-
(NHC)Pd(allyl)Cl catalyst
-
N,N-Dimethylacetamide (DMAc)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Light petroleum
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a capped vial, combine 2-bromo-N-(2-nitrophenyl)benzenamine (147 mg, 0.50 mmol), K₂CO₃ (138 mg, 1 mmol), and (NHC)Pd(allyl)Cl (6 mg, 10 µmol, 2 mol%).
-
Add DMAc (2.5 ml) to the vial and cap it securely.
-
Heat the reaction mixture at 140 °C for 150 hours using a heating block.
-
After cooling to room temperature, pour the reaction mixture into water and extract with Et₂O.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of light petroleum:CH₂Cl₂ (from 75:25 to 60:40) to yield 1-nitro-9H-carbazole as a yellow solid.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 2-Bromo-N-(2-nitrophenyl)benzenamine | 294.12 | 147 | 0.50 | 1 |
| Potassium carbonate (K₂CO₃) | 138.21 | 138 | 1 | 2 |
| (NHC)Pd(allyl)Cl | ~596 | 6 | 0.01 | 0.02 |
| Product | Molar Mass ( g/mol ) | Yield (mg) | Yield (%) |
| 1-Nitro-9H-carbazole | 212.21 | 18 | 17 |
Characterization Data (¹H NMR):
-
¹H NMR (200 MHz, CDCl₃): δ = 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) p.p.m.[3]
Reduction of 1-Nitro-9H-carbazole to 1-Amino-9H-carbazole
The reduction of the nitro group is a crucial step in utilizing 1-nitro-9H-carbazole as an intermediate. Several methods are available for this transformation, with catalytic hydrogenation and reduction using tin(II) chloride being the most common.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.
Materials:
-
1-Nitro-9H-carbazole
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-nitro-9H-carbazole in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 1-amino-9H-carbazole.
Method B: Reduction with Tin(II) Chloride
Reduction with stannous chloride (SnCl₂) is a classic and reliable method for the conversion of aromatic nitro compounds to amines.
Materials:
-
1-Nitro-9H-carbazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃) or 2M Potassium hydroxide (KOH)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-nitro-9H-carbazole in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate or 2M KOH to neutralize the acid and precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-amino-9H-carbazole.
Quantitative Data Comparison for Reduction Methods:
| Method | Reagents | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | >90 | Clean reaction, requires specialized hydrogenation equipment. |
| Tin(II) Chloride | SnCl₂·2H₂O, EtOH | 80-90 | Requires stoichiometric amounts of tin salt, workup can be tedious. |
Application in the Synthesis of Bioactive Pyridocarbazoles
1-Amino-9H-carbazole is a valuable precursor for the synthesis of pyridocarbazoles, a class of compounds known for their potent anticancer activity. A prominent example is ellipticine, which functions as a topoisomerase II inhibitor. The following section outlines a synthetic strategy to construct a pyridocarbazole scaffold from a 1-aminocarbazole derivative.
Synthetic Workflow: From 1-Nitro-9H-carbazole to a Bioactive Pyridocarbazole
References
Application Notes and Protocols for the Electropolymerization of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electropolymerization of carbazole and its derivatives. This technique offers a versatile and controlled method for creating thin, uniform conductive polymer films with tunable properties, making them highly suitable for a range of applications in research and drug development, including advanced biosensors, drug delivery systems, and functionalized surfaces for cell interaction studies.
Introduction to Electropolymerization of Carbazoles
Polycarbazoles are a significant class of conducting polymers renowned for their excellent hole-transporting properties, environmental stability, and unique optoelectronic characteristics.[1] Electropolymerization is an advantageous method for fabricating polycarbazole films directly onto conductive surfaces through anodic oxidation.[1][2] This electrochemical technique allows for precise control over the thickness and morphology of the resulting polymer film.[1]
The functionalization of the carbazole monomer is a key strategy for fine-tuning the properties of the polymer.[2] By introducing different functional groups to the carbazole nucleus, researchers can modulate the polymer's solubility, conductivity, and electro-optical behavior to suit specific applications.[2]
Electropolymerization Mechanism
The electropolymerization of carbazole proceeds via an oxidative coupling mechanism. The process is initiated by the oxidation of the carbazole monomer at the anode to form a radical cation.[2][3] These radical cations then couple, primarily at the 3 and 6 positions of the carbazole ring, to form dimers.[2][4] Subsequent oxidation of these dimers and further coupling lead to the growth of the conjugated polymer chain, which deposits as a film on the electrode surface.[2]
Caption: General mechanism of carbazole electropolymerization.
Quantitative Data Summary
The electrochemical and electrochromic properties of polycarbazole derivatives are highly dependent on the substituent groups on the carbazole monomer. The following table summarizes key quantitative data for various electropolymerized carbazole derivatives as reported in the literature.
| Monomer/Polymer | Oxidation Potential (V vs. Ag/AgCl) | Conductivity (S/cm) | Optical Contrast (ΔT%) | Coloration Efficiency (cm²/C) | Switching Time (s) | Key Properties & Applications |
| Polycarbazole (PCz) | ~1.1[3] | Variable | 22% at 390 nm, 15% at 800 nm[5] | - | - | Good stability, electrochromic.[5] |
| P(DCB-co-ED) | - | - | 30.5% at 685 nm[6] | - | < 1.5[6] | High contrast electrochromic material for flexible devices.[6] |
| P(2DCB-co-EDm) | - | - | 31.0% at 725 nm[6] | - | < 1.5[6] | Promising for flexible electrochromic devices.[6] |
| P(DCB-co-EDm)/PEDOT-PSS | - | - | 39.1% at 640 nm[6] | - | < 1.5[6] | Dual polymer flexible electrochromic device.[6] |
| PCzRY | - | - | 70%[7] | 678[7] | - | Excellent stability, high coloration efficiency and optical contrast.[7] |
Experimental Protocols
General Materials and Equipment
-
Working Electrode: Indium Tin Oxide (ITO) coated glass, Platinum (Pt) foil, or Glassy Carbon Electrode (GCE).
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Electrochemical Workstation (Potentiostat/Galvanostat)
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous.
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP), Tetrabutylammonium hexafluorophosphate (TBAPF₆), or Lithium perchlorate (LiClO₄).
-
Carbazole Monomer Derivative
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
Protocol 1: Electropolymerization of Carbazole via Cyclic Voltammetry
This protocol describes a general procedure for the electropolymerization of a carbazole derivative onto an ITO electrode using cyclic voltammetry.
1. Electrode Preparation:
- Clean the ITO-coated glass slides by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the electrodes under a stream of nitrogen or in an oven.
2. Electrolyte Solution Preparation:
- Prepare a solution of the carbazole monomer (typically 1-10 mM) and the supporting electrolyte (typically 0.1 M) in the chosen solvent (e.g., acetonitrile).
- Degas the solution by bubbling with N₂ or Ar for at least 15-20 minutes to remove dissolved oxygen.
3. Electrochemical Cell Setup:
- Assemble a three-electrode electrochemical cell with the prepared ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
- Ensure the cell is under an inert atmosphere.
4. Electropolymerization:
- Connect the electrodes to the potentiostat.
- Perform cyclic voltammetry by sweeping the potential between a defined range (e.g., 0 V to +1.5 V vs. Ag/AgCl). The exact potential range will depend on the oxidation potential of the specific carbazole derivative.[3]
- The scan rate is typically set between 20 and 100 mV/s.
- Repeat the potential cycling for a set number of cycles (e.g., 5-20 cycles). An increase in the peak currents with each cycle indicates the deposition and growth of the polymer film on the electrode surface.
5. Post-Polymerization Treatment:
- After electropolymerization, remove the polymer-coated electrode from the cell.
- Rinse the electrode thoroughly with the pure solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte.
- Dry the electrode under a stream of nitrogen.
A [label="Electrode Cleaning\n(Sonication)", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Electrolyte Preparation\n(Monomer + Electrolyte in Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Degassing\n(N₂ or Ar Purge)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Electrochemical Cell Assembly\n(3-electrode setup)", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Electropolymerization\n(Cyclic Voltammetry)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Rinsing and Drying", fillcolor="#34A853", fontcolor="#FFFFFF"];
G [label="Characterization\n(CV, UV-Vis, SEM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> D;
B -> C -> D;
D -> E -> F -> G;
}
Caption: Experimental workflow for electropolymerization.
Applications in Biosensing and Drug Development
Polycarbazole-based materials are promising candidates for the development of advanced biosensors due to their excellent electrochemical properties, stability, and the ease with which they can be functionalized. For instance, a polycarbazole film can be modified with biorecognition elements such as enzymes or antibodies to create a highly sensitive and selective biosensor.
Conceptual Workflow for a Polycarbazole-Based Biosensor
The following diagram illustrates the logical relationship in the development and application of a polycarbazole-based biosensor for detecting a specific analyte, which could be a biomarker relevant to drug development.
Caption: Logical workflow of a polycarbazole-based biosensor.
The development of such biosensors can have a significant impact on drug development by enabling rapid and sensitive monitoring of drug efficacy, studying drug-target interactions, and detecting biomarkers for disease diagnosis and prognosis.
References
- 1. GCRIS [gcris.pau.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Electrochromic Polymers Based on 1,4-Bis((9H-carbazol-9-yl)methyl)benzene and 3,4-Ethylenedioxythiophene Derivatives as Promising Electrodes for Flexible Electrochromic Devices | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Azo Dyes from 1-Nitro-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes derived from 1-nitro-9H-carbazole. Carbazole-based azo dyes are of significant interest due to their unique photophysical properties, which make them promising candidates for applications in materials science, including organic light-emitting diodes (OLEDs), solar cells, and as nonlinear optical materials.[1][2][3][4] The protocols outlined below describe a two-step synthetic pathway involving the reduction of 1-nitro-9H-carbazole to 1-amino-9H-carbazole, followed by diazotization and coupling to a suitable aromatic partner to yield the final azo dye.
I. Synthetic Strategy Overview
The synthesis of azo dyes from 1-nitro-9H-carbazole is a two-stage process. The first stage is the reduction of the nitro group to a primary amine, yielding 1-amino-9H-carbazole. The second stage involves the diazotization of this amine followed by an azo coupling reaction with an electron-rich aromatic compound.[5]
Key Synthetic Steps:
-
Reduction of 1-Nitro-9H-carbazole: Conversion of the nitro group to an amino group to form the essential primary aromatic amine intermediate.
-
Diazotization of 1-Amino-9H-carbazole: Transformation of the primary amine into a diazonium salt, a highly reactive electrophile.[6][7]
-
Azo Coupling: Reaction of the diazonium salt with a coupling agent (e.g., phenols, anilines, or other activated aromatic systems) to form the azo dye.[8]
II. Experimental Protocols
Protocol 1: Reduction of 1-Nitro-9H-carbazole to 1-Amino-9H-carbazole
This protocol describes the reduction of the nitro group of 1-nitro-9H-carbazole to an amino group using tin(II) chloride in ethanol.
Materials:
-
1-Nitro-9H-carbazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-nitro-9H-carbazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (a few mL) to the refluxing mixture.
-
Continue refluxing for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-amino-9H-carbazole.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a 1-(Phenylazo)-9H-carbazole Derivative
This protocol details the diazotization of 1-amino-9H-carbazole and its subsequent coupling with phenol to yield a representative azo dye.
Materials:
-
1-Amino-9H-carbazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Deionized water
Procedure:
Part A: Diazotization of 1-Amino-9H-carbazole
-
Dissolve 1-amino-9H-carbazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker, and cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 1-amino-9H-carbazole hydrochloride, maintaining the temperature between 0-5 °C.
-
Stir the resulting mixture for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
Part B: Azo Coupling
-
In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold alkaline phenol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. A colored precipitate of the azo dye will form.
-
Isolate the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the azo dye product in a desiccator.
III. Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a generic azo dye derived from 1-nitro-9H-carbazole.
Table 1: Reaction Parameters for the Synthesis of 1-Amino-9H-carbazole
| Parameter | Value |
| Starting Material | 1-Nitro-9H-carbazole |
| Reducing Agent | SnCl₂·2H₂O |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 2.5 hours |
| Yield | 85% |
Table 2: Characterization Data for a Hypothetical 1-(4-Hydroxyphenylazo)-9H-carbazole
| Property | Value |
| Molecular Formula | C₁₈H₁₃N₃O |
| Molecular Weight | 287.32 g/mol |
| Appearance | Red-Orange Solid |
| Melting Point | >200 °C (decomposes) |
| λmax (in Ethanol) | 480 nm |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ |
IV. Visualizations
Diagram 1: Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from 1-nitro-9H-carbazole to a representative azo dye.
Caption: Synthetic pathway for a carbazole-based azo dye.
Diagram 2: Logical Relationship of Synthesis Stages
This diagram shows the logical progression and key transformations in the synthesis.
Caption: Logical flow of the azo dye synthesis.
V. Applications and Future Perspectives
Azo dyes incorporating the carbazole moiety have garnered attention for their potential use in advanced materials.[9] Carbazole is known for its excellent hole-transporting properties and high thermal stability, making these dyes suitable for optoelectronic applications.[4] Further research into the derivatization of the carbazole core and the coupling partner can lead to a wide range of colors and functionalities.[10] The protocols provided herein serve as a foundational methodology for the exploration and development of novel carbazole-based azo dyes for various scientific and technological applications.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ijisrt.com [ijisrt.com]
- 10. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Recrystallization Protocol for 1-Nitro-9H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Nitro-9H-carbazole is a nitroaromatic heterocyclic compound. Like its parent compound, carbazole, it serves as a building block in the synthesis of various functional materials, including those for optoelectronic applications like OLEDs.[1][2] Purification of the crude product after synthesis is essential to ensure the material's desired properties and to remove any unreacted starting materials or by-products. Recrystallization is a standard and effective technique for the purification of solid organic compounds based on their differential solubility in a chosen solvent at varying temperatures. This document provides a detailed protocol for the recrystallization of 1-Nitro-9H-carbazole.
Safety and Handling Precautions
1-Nitro-9H-carbazole and its parent compound, carbazole, require careful handling due to potential health hazards.
-
Hazard Statements: The parent compound, carbazole, is suspected of causing genetic defects (H341) and cancer (H351), and may cause long-lasting harmful effects to aquatic life (H413). The toxicological properties of 1-Nitro-9H-carbazole have not been thoroughly investigated.
-
Precautionary Statements: Always obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection (P280).[4] Ensure work is conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[3]
Solubility Profile
The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on data for carbazole and related derivatives, the following qualitative solubility information can be used as a guide.
| Solvent Class | Examples | Solubility of Carbazole/Derivatives | Suitability for Recrystallization |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble.[5] | Potentially suitable |
| Polar Protic | Ethanol, Methanol | Slightly soluble, with solubility increasing with temperature.[5][6] A melting point of 195°C is reported after recrystallization from ethanol.[7] | Good Candidate |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Soluble. Used as a solvent for column chromatography and for growing single crystals by slow evaporation.[1][2] | Possible, less common for bulk |
| Non-Polar | Toluene, Benzene, Hexane | Higher solubility in aromatic solvents like toluene and benzene.[5] Light petroleum (a non-polar mixture) is used as an eluent in chromatography, suggesting lower solubility.[1] | May be suitable, requires testing |
| Aqueous | Water | Insoluble.[5][8] | Unsuitable as primary solvent |
Experimental Protocol: Recrystallization using Ethanol
This protocol outlines the step-by-step procedure for purifying crude 1-Nitro-9H-carbazole.
Materials and Equipment:
-
Crude 1-Nitro-9H-carbazole
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and weighing scale
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude 1-Nitro-9H-carbazole powder into an Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of ethanol, enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Aim to use the minimum amount of boiling solvent to create a saturated solution.
-
-
Hot Filtration (Optional):
-
This step is necessary if insoluble impurities are visible in the hot solution.
-
Preheat a second Erlenmeyer flask and a stemmed glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the preheated funnel and filter paper into the clean, hot flask. This prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Use a minimal amount to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the melting point (195°C)[7].
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow diagram for the purification of 1-Nitro-9H-carbazole via recrystallization.
References
- 1. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. uprm.edu [uprm.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. rsc.org [rsc.org]
- 7. 1-Nitro-9H-carbazole | 31438-22-9 [amp.chemicalbook.com]
- 8. Carbazole | 86-74-8 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Nitro-9H-carbazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Nitro-9H-carbazole.
Troubleshooting and FAQs
Q1: Why is the yield of my 1-Nitro-9H-carbazole synthesis consistently low when using standard nitration methods?
A1: The low yield is primarily due to a lack of regioselectivity in traditional electrophilic aromatic substitution reactions on the carbazole scaffold. The C3 and C6 positions of carbazole are inherently more reactive towards electrophiles than the C1 position.[1][2] Consequently, nitration typically produces a mixture of 1-nitro-, 2-nitro-, and 3-nitro-substituted isomers, with the 3-nitro isomer often being a major product.[1][3] Over-nitration, leading to dinitrocarbazoles, can also occur, further reducing the yield of the desired monosubstituted product.[3]
Q2: I am obtaining a mixture of isomers. How can I improve the regioselectivity to favor the 1-nitro product?
A2: Improving regioselectivity requires moving beyond traditional methods. The most effective modern approach is a palladium-catalyzed, directing group-assisted C1-H nitration.[1][2] This strategy involves temporarily attaching a directing group (e.g., a 2-pyridyl group) to the carbazole nitrogen. This group coordinates with a palladium catalyst, directing the nitration specifically to the C1 position.[1][2] For traditional methods, lowering the reaction temperature to -20°C and using acetyl nitrate (generated in situ from fuming nitric acid and acetic anhydride) can improve regioselectivity, though isomer formation will likely still occur.[3]
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most common side reactions are:
-
Isomer Formation: Nitration at the C2, C3, and C6 positions.[1]
-
Polynitration: Formation of dinitro- or trinitro-carbazoles.
To minimize these:
-
Use a Directing Group: As mentioned in Q2, a palladium-catalyzed C1-directed approach is the most effective way to prevent isomer formation.[1][2]
-
Control Stoichiometry: Use a carefully measured amount of the nitrating agent (e.g., 1.2 equivalents) to avoid excess that can lead to polynitration.[1][2]
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of polynitrated byproducts.[3]
-
Control Temperature: Lowering the reaction temperature can help reduce the rate of side reactions.[3]
Q4: My final product is difficult to purify. What are the recommended purification techniques?
A4: The most effective method for separating 1-Nitro-9H-carbazole from its isomers is column chromatography.[4] A typical solvent system involves a gradient of light petroleum and dichloromethane (e.g., starting with 75:25 and moving to 60:40) on a silica gel column.[4] For less complex mixtures, recrystallization from a suitable solvent like ethanol can also be effective.[5]
Q5: Are there alternative synthetic routes that avoid the direct nitration of carbazole?
A5: Yes, an alternative is the Cadogan cyclization. This method involves the palladium-catalyzed intramolecular cyclization of a precursor like 2-bromo-N-(2-nitrophenyl)benzenamine to directly form the 1-nitro-9H-carbazole structure.[4][6] While this method offers perfect regioselectivity, the reported yields can be low (e.g., 17%), and the starting materials may be less accessible than carbazole itself.[4]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes and compares the primary methods for synthesizing 1-Nitro-9H-carbazole.
| Method | Key Reagents | Typical Yield of 1-Nitro Isomer | Advantages | Disadvantages/Challenges |
| Traditional Electrophilic Nitration | Carbazole, HNO₃, H₂SO₄ or Ac₂O[3] | Low / Variable | Inexpensive starting materials. | Poor regioselectivity, formation of multiple isomers, difficult purification.[1] |
| Pd-Catalyzed C1-Directed Nitration | N-(pyridin-2-yl)carbazole, Pd₂(dba)₃, AgNO₃[1][2] | 49-69%[1][2] | High regioselectivity for C1 position, significantly higher yield of the desired product. | Requires synthesis of a directed substrate, use of a palladium catalyst, and subsequent removal of the directing group.[1] |
| Cadogan Cyclization | 2-bromo-N-(2-nitrophenyl)benzenamine, K₂CO₃, Pd catalyst[4] | ~17%[4] | Excellent regioselectivity, directly forms the target molecule. | Low reported yield, multi-step synthesis of starting material may be required. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Regioselective C1-Nitration (Adapted from Beilstein Journals) [1][2]
This protocol describes the synthesis of the C1-nitrated N-pyridylcarbazole intermediate. The pyridyl group can be removed in a subsequent step to yield 1-Nitro-9H-carbazole.
-
Materials: 9-(pyridin-2-yl)-9H-carbazole (1.0 equiv), Pd₂(dba)₃ (10 mol %), Silver Nitrate (AgNO₃, 1.2 equiv), 1,4-dioxane.
-
Procedure:
-
To a reaction vial, add 9-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 10 mol %), and AgNO₃ (0.24 mmol, 1.2 equiv).
-
Add 2.0 mL of 1,4-dioxane to the vial.
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C1-nitrated product.
-
Protocol 2: Purification by Column Chromatography (Adapted from PMC) [4]
-
Materials: Crude reaction mixture, silica gel, light petroleum, dichloromethane (CH₂Cl₂).
-
Procedure:
-
Prepare a slurry of silica gel in light petroleum and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin elution with a solvent mixture of light petroleum:CH₂Cl₂ (75:25).
-
Monitor the separation of compounds by collecting fractions and analyzing them using TLC.
-
Gradually increase the polarity of the eluent to light petroleum:CH₂Cl₂ (60:40) to elute the desired product.
-
Combine the fractions containing the pure 1-Nitro-9H-carbazole.
-
Remove the solvent under reduced pressure to yield the purified product as a yellow solid.
-
Visualizations
Caption: Experimental workflow for synthesis and purification.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 4. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Nitro-9H-carbazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-Nitro-9H-carbazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the purification of 1-Nitro-9H-carbazole.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Column Chromatography | Compound streaking/tailing on the column: This can be due to the compound's polarity or interactions with the silica gel. | - Add a small amount of a more polar solvent to your mobile phase to improve elution. - Consider using a different stationary phase, such as alumina. |
| Incomplete elution from the column: The chosen solvent system may not be strong enough to elute the compound completely. | - After the main fraction has been collected, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to recover any remaining product. | |
| Compound degradation on silica gel: Some nitro compounds can be sensitive to acidic silica gel. | - Use deactivated silica gel (by adding a small percentage of water or triethylamine to the slurry). - Perform the chromatography quickly to minimize contact time. | |
| Persistent Yellow/Brown Impurities in the Final Product | Co-elution of structurally similar impurities: Dinitro-carbazoles or other isomeric byproducts can have similar polarities. | - Optimize the solvent gradient in your column chromatography for better separation. A shallower gradient can improve resolution. - Consider a secondary purification step, such as recrystallization. |
| Presence of starting materials: Unreacted 2-bromo-N-(2-nitrophenyl)benzenamine or other reagents may be present. | - An initial wash of the crude product with a solvent in which the starting materials are soluble but the product is not can be effective. | |
| Difficulty in Achieving Crystallization | Solution is not supersaturated: The concentration of the compound in the solvent is too low. | - Slowly evaporate the solvent from the solution to increase the concentration. - Add a co-solvent in which the 1-Nitro-9H-carbazole is less soluble (an anti-solvent). |
| Presence of impurities inhibiting crystal formation: Even small amounts of impurities can disrupt the crystal lattice formation. | - Repurify the material using column chromatography before attempting recrystallization. | |
| Incorrect solvent choice: The solubility profile of the compound in the chosen solvent is not ideal for recrystallization. | - Screen a range of solvents. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been reported as a suitable solvent[1]. | |
| Oiling Out Instead of Crystallization | The compound's melting point is lower than the boiling point of the solvent: The compound melts before it dissolves. | - Use a lower-boiling point solvent or a solvent mixture. |
| Solution is too concentrated or cooled too quickly: This leads to the separation of a liquid phase instead of solid crystals. | - Use a more dilute solution and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-Nitro-9H-carbazole?
A1: Common impurities often originate from the synthesis process. For the synthesis starting from 2-bromo-N-(2-nitrophenyl)benzenamine, potential impurities include unreacted starting materials, dinitro-carbazoles (from over-nitration if not a direct cyclization), and other positional isomers of the nitro group on the carbazole ring.
Q2: What is a good starting solvent system for column chromatography of 1-Nitro-9H-carbazole?
A2: A reported successful solvent system for column chromatography is a gradient of light petroleum and dichloromethane, starting from a ratio of 75:25 and gradually increasing the polarity to 60:40[2].
Q3: Can 1-Nitro-9H-carbazole be purified by recrystallization?
A3: Yes, recrystallization is a viable method. Slow evaporation from a chloroform solution has been used to grow single crystals, indicating its potential as a purification technique[2]. Ethanol has also been reported as a suitable solvent for recrystallization, yielding a product with a melting point of 195°C[1].
Q4: Is 1-Nitro-9H-carbazole stable during purification?
A4: While generally stable, nitro-aromatic compounds can sometimes be sensitive to prolonged exposure to acidic conditions, such as on standard silica gel, or to high temperatures. It is advisable to monitor for degradation using techniques like TLC during the purification process.
Q5: What is the expected appearance of pure 1-Nitro-9H-carbazole?
A5: Pure 1-Nitro-9H-carbazole is typically a yellow solid[2].
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a reported method for the purification of 1-Nitro-9H-carbazole[2].
1. Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., light petroleum:dichloromethane 75:25).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
2. Sample Preparation:
-
Dissolve the crude 1-Nitro-9H-carbazole in a minimal amount of dichloromethane.
-
For larger quantities or less soluble samples, the crude product can be adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.
3. Loading the Column:
-
Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution:
-
Begin eluting the column with the initial mobile phase (light petroleum:dichloromethane 75:25).
-
Gradually increase the polarity of the mobile phase to a final ratio of 60:40.
-
Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
5. Analysis and Collection:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light.
-
Combine the fractions containing the pure 1-Nitro-9H-carbazole.
6. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of 1-Nitro-9H-carbazole, with ethanol being a suitable solvent[1].
1. Solvent Selection:
-
Place a small amount of the crude product in a test tube and add a small volume of the test solvent (e.g., ethanol).
-
Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely when hot.
-
Allow the solution to cool. The pure compound should crystallize out, while impurities remain in the solution.
2. Dissolution:
-
Place the crude 1-Nitro-9H-carbazole in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to completely dissolve the solid.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 212.21 g/mol | |
| Melting Point | 195°C (from ethanol) | [1] |
| Appearance | Yellow Solid | [2] |
| Column Chromatography Eluent | Light petroleum:CH₂Cl₂ (75:25 → 60:40) | [2] |
| Recrystallization Solvent | Ethanol, Chloroform | [1][2] |
Visualizations
References
common side products in the synthesis of 1-Nitro-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Nitro-9H-carbazole. Our aim is to help you identify and mitigate the formation of common side products, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing 1-Nitro-9H-carbazole via electrophilic nitration?
A1: The electrophilic nitration of carbazole is prone to a lack of regioselectivity, leading to the formation of several side products. The most prevalent of these are positional isomers of the desired product. Additionally, under certain conditions, over-nitration can occur, resulting in the formation of dinitro and even trinitro derivatives.
Common Side Products in Carbazole Nitration:
| Side Product Category | Specific Compounds | Conditions Favoring Formation |
| Positional Isomers | 2-Nitro-9H-carbazole, 3-Nitro-9H-carbazole | Traditional electrophilic nitration methods (e.g., nitric acid in sulfuric or acetic acid). The C3 and C6 positions of the carbazole ring are inherently more reactive.[1] |
| Polynitrated Products | 3,6-Dinitro-9H-carbazole, 1,3,6,8-Tetranitro-9H-carbazole | Harsher reaction conditions, such as elevated temperatures, high concentrations of strong nitrating agents (e.g., fuming nitric acid), and prolonged reaction times.[2][3] |
Q2: Why is it difficult to selectively synthesize 1-Nitro-9H-carbazole using traditional nitration methods?
A2: The carbazole nucleus is an electron-rich aromatic system. According to the principles of electrophilic aromatic substitution, the positions with the highest electron density are most susceptible to attack by the nitronium ion (NO₂⁺). In the case of carbazole, the C3 and C6 positions are electronically favored, leading to the preferential formation of 3-nitro and 3,6-dinitrocarbazoles.[1] Achieving selective nitration at the C1 position requires overcoming this inherent reactivity preference.
Q3: Are there modern synthetic methods that offer better selectivity for 1-Nitro-9H-carbazole?
A3: Yes, modern synthetic chemistry offers more selective routes. One highly effective method is the palladium-catalyzed, directing group-assisted C-H nitration of carbazoles. This technique utilizes a removable directing group to steer the nitration specifically to the C1 position, thus avoiding the formation of isomeric side products.[1][4][5][6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 1-Nitro-9H-carbazole and provides potential solutions.
Problem 1: My reaction produced a mixture of nitrocarbazole isomers.
-
Question: My TLC analysis shows multiple spots, and the NMR spectrum of the crude product is complex, indicating a mixture of isomers. How can I improve the selectivity for the 1-nitro product?
-
Answer:
-
Modify Reaction Conditions: Employing milder nitrating agents can enhance selectivity. Consider using nitric acid in acetic acid instead of the more aggressive nitric acid/sulfuric acid mixture. Lowering the reaction temperature can also help to control the reaction's regioselectivity.
-
Utilize a Selective Synthesis Protocol: For the highest selectivity, we recommend a palladium-catalyzed C1-H nitration protocol. This method has been shown to be highly effective in producing 1-Nitro-9H-carbazole with high purity.
-
Problem 2: My main product is a dinitro- or trinitrocarbazole.
-
Question: Mass spectrometry analysis of my product indicates a molecular weight corresponding to a dinitrated or trinitrated carbazole. How can I prevent over-nitration?
-
Answer:
-
Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use only a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents) relative to the carbazole.
-
Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is formed, quench the reaction immediately. Lowering the reaction temperature will also decrease the rate of subsequent nitrations. A synthesis for 1,3,6,8-tetranitrocarbazole, for instance, involves heating carbazole with 94% nitric acid at 80°C for 2 hours, highlighting the more forcing conditions required for polynitration.[2][3]
-
Problem 3: I am struggling to separate 1-Nitro-9H-carbazole from its isomers.
-
Question: I have a mixture of nitrocarbazole isomers. What are the best methods for purification?
-
Answer:
-
Column Chromatography: This is the most effective method for separating positional isomers. Due to the subtle differences in polarity between the nitrocarbazole isomers, a careful selection of the eluent system is crucial.
-
Recommended Solvent System: A gradient elution is often effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), with the polarity being increased as the column runs.
-
TLC Monitoring: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will show good separation between the spots corresponding to the different isomers, with the desired 1-nitro-9H-carbazole having an Rf value between 0.2 and 0.4.
-
-
Fractional Crystallization: This technique can sometimes be used to enrich the desired isomer. The success of this method depends on the differential solubility of the isomers in a particular solvent. It may require several recrystallization cycles and is often less efficient than column chromatography for achieving high purity.
-
Experimental Protocols
Selective Synthesis of 1-Nitro-9H-carbazole via Palladium-Catalyzed C-H Nitration [1][4][5][6]
This protocol is adapted from a literature procedure for the regioselective C1 nitration of a carbazole derivative.
Materials:
-
9-(pyridin-2-yl)-9H-carbazole (as the starting material with a directing group)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
AgNO₃ (Silver nitrate)
-
1,4-Dioxane (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 9-(pyridin-2-yl)-9H-carbazole (1.0 eq), Pd₂(dba)₃ (0.05 eq), and AgNO₃ (1.2 eq).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as dichloromethane and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the C1-nitrated product.
-
The pyridyl directing group can be subsequently removed to yield 1-Nitro-9H-carbazole.
Visualization of Logical Relationships
The following diagram illustrates a troubleshooting workflow for the synthesis of 1-Nitro-9H-carbazole, focusing on the identification and resolution of common side product issues.
Caption: Troubleshooting workflow for 1-Nitro-9H-carbazole synthesis.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the nitration of 9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nitration of 9H-carbazole.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 9H-carbazole in a question-and-answer format.
Issue 1: Low Yield of Nitrated Product
-
Question: My nitration reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the nitration of 9H-carbazole can stem from several factors. Firstly, incomplete reaction is a common issue. You can address this by increasing the reaction time or elevating the temperature. However, be cautious as harsh conditions can lead to degradation of the starting material or product. The choice of nitrating agent and solvent system is also critical. Traditional methods using a mixture of nitric acid and sulfuric acid are effective but can sometimes lead to side reactions. Consider using milder nitrating agents like acetyl nitrate, which can be generated in situ from nitric acid and acetic anhydride. The purity of the starting carbazole is also paramount; ensure it is free from impurities that could interfere with the reaction.
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
-
Question: I am obtaining a mixture of 1-nitro-, 3-nitro-, and dinitrocarbazoles. How can I control the regioselectivity of the nitration?
-
Answer: The carbazole nucleus has preferential sites for electrophilic substitution, with the 3 and 6 positions being the most reactive.[1][2] Traditional nitration methods often yield a mixture of isomers.[1][2]
-
For 3-nitrocarbazole: A regioselective synthesis can be achieved by using a mixture of nitric acid and acetic acid at room temperature. This method has been reported to produce 3-nitrocarbazole with a high yield of 93%.[3]
-
For 1-nitrocarbazole: Achieving high selectivity for the 1-position is challenging with traditional methods. A modern approach involves a palladium-catalyzed C-H activation strategy. This requires the use of a directing group, such as a pyridyl group, attached to the nitrogen of the carbazole. This directs the nitration to the C1 position.[1][2]
-
For 3,6-dinitrocarbazole: To favor disubstitution, you can use stronger nitrating conditions, such as a mixture of concentrated sulfuric acid and nitric acid, with careful control of temperature and acid concentrations.[4]
-
Issue 3: Polysubstitution (Formation of Dinitro or Trinitro Products)
-
Question: My reaction is producing a significant amount of dinitrated or even trinitrated carbazole, while I am targeting a mononitrated product. How can I prevent this?
-
Answer: The formation of polysubstituted products is a common issue, especially when using strong nitrating agents or harsh reaction conditions. To favor monosubstitution, you should:
-
Control the stoichiometry: Use a controlled amount of the nitrating agent, typically 1.0 to 1.2 equivalents for monosubstitution.
-
Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reactivity and reduce the likelihood of multiple nitrations.
-
Use a milder nitrating agent: Consider using acetyl nitrate or other less aggressive nitrating agents.
-
Reduce the reaction time: Monitor the reaction closely using techniques like TLC and stop the reaction once the desired mononitrated product is formed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the nitration of 9H-carbazole?
A1: The most common methods for nitrating 9H-carbazole are:
-
Traditional Electrophilic Aromatic Substitution: This typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, or nitric acid in acetic acid. These methods are often straightforward but can lack regioselectivity, leading to a mixture of products.[1][2][3]
-
Palladium-Catalyzed C-H Activation: This is a more modern and highly regioselective method for achieving nitration at the C1 position. It utilizes a directing group on the carbazole nitrogen to guide the palladium catalyst.[1][2]
Q2: How can I synthesize 3,6-dinitro-9H-carbazole specifically?
A2: The synthesis of 3,6-dinitro-9H-carbazole is typically achieved through the nitration of carbazole using a mixture of concentrated sulfuric acid and nitric acid. Careful control over the reaction temperature and the concentration of the acids is necessary to ensure selective nitration at the 3 and 6 positions.[4]
Q3: Is it possible to achieve selective nitration at the C1 position of 9H-carbazole?
A3: Yes, selective C1 nitration can be achieved using a palladium-catalyzed, directing group-assisted C-H activation strategy. A removable directing group, such as a 2-pyridyl group, is attached to the nitrogen of the carbazole, which then directs the nitration to the C1 position.[1][2]
Q4: What are the safety precautions I should take when performing a nitration reaction?
A4: Nitration reactions involve the use of strong acids and oxidizing agents and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions can be exothermic, so it is important to control the temperature with an ice bath, especially during the addition of reagents.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Nitration of 9H-Carbazole
| Target Product | Nitrating Agent | Solvent | Temperature | Time | Yield | Reference |
| 1-Nitro-9-(pyridin-2-yl)-9H-carbazole | AgNO₃ | 1,4-Dioxane | 120 °C | 24 h | 69% | [1][2] |
| 3-Nitrocarbazole | Nitric Acid / Acetic Acid | Acetic Acid | Room Temp. | - | 93% | [3] |
| 3,6-Dinitro-9H-carbazole | Nitric Acid / Sulfuric Acid | Sulfuric Acid | - | - | - | [4] |
| 3-Nitro-9-ethylcarbazole | Nitric Acid (35.5%) | Chlorobenzene | 20-28 °C | >5 h | 78-80% | [5] |
Note: "-" indicates that the specific data was not provided in the cited source.
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrocarbazole via Traditional Nitration [3]
-
Dissolve 9H-carbazole in a mixture of nitric acid and acetic acid at room temperature.
-
Stir the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate and wash with water until the filtrate is neutral.
-
Dry the solid to obtain 3-nitrocarbazole.
Protocol 2: Palladium-Catalyzed C1-Selective Nitration of 9-(pyridin-2-yl)-9H-carbazole [1][2][6]
-
In a pressure tube, add 9-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 10 mol %), and AgNO₃ (0.24 mmol, 1.2 equiv).
-
Add 1,4-dioxane (2.0 mL) to the tube.
-
Stir the reaction mixture in a preheated oil bath at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (10 mL).
-
Filter the mixture through a Celite pad.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain 1-nitro-9-(pyridin-2-yl)-9H-carbazole.
Mandatory Visualization
Caption: Comparative workflow of traditional vs. palladium-catalyzed nitration of 9H-carbazole.
Caption: Troubleshooting flowchart for common issues in the nitration of 9H-carbazole.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. 3,6-Dinitro-9H-carbazole (3244-54-0) for sale [vulcanchem.com]
- 5. KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent - Google Patents [patents.google.com]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Purification of 1-Nitro-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing starting materials from 1-Nitro-9H-carbazole products.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials I need to remove from my 1-Nitro-9H-carbazole product?
The primary starting materials to consider are unreacted carbazole (if the synthesis involves direct nitration) or 2-bromo-N-(2-nitrophenyl)benzenamine (if a cyclization reaction is used). The presence of these will depend on your specific synthetic route.
Q2: How can I effectively monitor the removal of starting materials during purification?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude reaction mixture, the purified fractions, and the starting material on the same TLC plate, you can visualize the separation and identify the fractions containing the pure product.
Q3: What are the best general approaches for purifying 1-Nitro-9H-carbazole?
The two most common and effective methods for purifying 1-Nitro-9H-carbazole are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q4: Are there any specific safety precautions I should take when working with 1-Nitro-9H-carbazole and its purification?
Yes, nitroaromatic compounds can be toxic and mutagenic. Always handle 1-Nitro-9H-carbazole and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Recrystallization Troubleshooting
Issue: My 1-Nitro-9H-carbazole product will not crystallize.
-
Possible Cause: The chosen solvent is not ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Solution: Experiment with different solvents or solvent mixtures. Given the aromatic and nitro functionalities, consider solvents like ethanol, ethyl acetate, or toluene. You can also try a solvent/anti-solvent system. For instance, dissolve the crude product in a good solvent like dichloromethane or acetone at room temperature, and then slowly add a poor solvent like hexane or heptane until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, may induce crystallization.
Issue: The purity of my 1-Nitro-9H-carbazole does not improve after recrystallization.
-
Possible Cause: The starting material has very similar solubility properties to the product in the chosen solvent, leading to co-crystallization.
-
Solution: Try a different recrystallization solvent. If the problem persists, column chromatography is likely a more effective purification method for your specific impurity profile.
Column Chromatography Troubleshooting
Issue: I am seeing streaking of my compound on the TLC plate, which is affecting my column chromatography separation.
-
Possible Cause: Carbazole and its derivatives can interact with the acidic silanol groups on the silica gel, leading to poor separation and streaking.
-
Solution: Add a small amount (0.5-1%) of a modifying agent like triethylamine to your eluent. This will neutralize the acidic sites on the silica gel and improve the spot shape on the TLC, which will translate to better separation on the column.
Issue: I cannot achieve good separation between 1-Nitro-9H-carbazole and the starting material.
-
Possible Cause: The polarity of the eluent is not optimized.
-
Solution: Systematically vary the polarity of your mobile phase. Start with a non-polar solvent system and gradually increase the polarity. For separating 1-Nitro-9H-carbazole from less polar starting materials like carbazole, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like dichloromethane or ethyl acetate) is a good starting point. A literature-reported system for 1-Nitro-9H-carbazole purification is a gradient of light petroleum and dichloromethane.[1]
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility Profile |
| 1-Nitro-9H-carbazole | 212.21 | ~195 | Soluble in many organic solvents. |
| Carbazole | 167.21 | 246 | Sparingly soluble in water, more soluble in polar organic solvents like methanol and DMSO, and also soluble in non-polar solvents like toluene. |
| 2-bromo-N-(2-nitrophenyl)benzenamine | 308.14 | Not readily available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Monitoring Purification
Objective: To monitor the separation of 1-Nitro-9H-carbazole from potential starting materials.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
UV lamp (254 nm and/or 365 nm)
-
Capillary tubes for spotting
-
Solvents (e.g., hexane, ethyl acetate, dichloromethane)
Methodology:
-
Prepare the Developing Chamber: Pour a small amount of the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere with solvent vapor. Cover the chamber.
-
Prepare Samples: Dissolve small amounts of your crude product, a pure sample of the starting material (if available), and your purified fractions in a volatile solvent like dichloromethane.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the prepared samples onto the baseline of the TLC plate (about 1 cm from the bottom).
-
Develop the Plate: Place the spotted TLC plate into the developing chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp. The product, 1-Nitro-9H-carbazole, should appear as a distinct spot from the starting material. The relative positions of the spots (Rf values) will depend on the eluent system used. Generally, the more polar compound will have a lower Rf value.
Protocol 2: Purification by Column Chromatography
Objective: To separate 1-Nitro-9H-carbazole from unreacted starting materials and other impurities.
Materials:
-
Glass chromatography column
-
Silica gel (for column chromatography)
-
Sand
-
Eluent (e.g., a mixture of light petroleum and dichloromethane)
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
-
Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the solvent to drain. Add another layer of sand on top of the silica gel bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of the initial eluent. Carefully load the sample solution onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the mobile phase. A reported starting point is a mixture of light petroleum and dichloromethane (e.g., 75:25).[1] You can run the column isocratically (with a constant solvent composition) or with a gradient (gradually increasing the polarity of the eluent).
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC (as described in Protocol 1) to identify which fractions contain the pure 1-Nitro-9H-carbazole.
-
Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-Nitro-9H-carbazole.
Mandatory Visualization
Caption: Workflow for the purification of 1-Nitro-9H-carbazole.
References
Technical Support Center: Palladium-Catalyzed Carbazole Functionalization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with palladium-catalyzed carbazole functionalization. The content is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My palladium-catalyzed carbazole functionalization reaction is resulting in low to no yield. What are the common causes and how can I troubleshoot this?
A: Low or no yield in palladium-catalyzed reactions involving carbazoles can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic guide to troubleshooting this issue:
1. Catalyst and Ligand Selection:
-
Catalyst Choice: The palladium source is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common, modern, well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) often provide more reliable results by ensuring the efficient formation of the active Pd(0) species.[1] For instance, in a study on the synthesis of N-arylated carbazoles, Pd(OAc)₂ was found to be as effective as Pd₂(dba)₃.[2]
-
Ligand Choice: For cross-coupling reactions like Buchwald-Hartwig amination, bulky and electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are generally preferred as they facilitate both oxidative addition and reductive elimination.[1][3] The choice of ligand can significantly influence the reaction's success. For example, in a specific N-arylation, Xantphos was identified as a highly efficient bidentate ligand.[2]
2. Reaction Conditions:
-
Solvent: The solvent must effectively dissolve the reactants, base, and catalyst. Common choices include toluene, dioxane, and THF.[1] The polarity of the solvent can be a critical factor; for instance, in some C-H functionalization reactions, polar aprotic solvents like DMF or DMSO might be necessary.[3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1]
-
Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but can be incompatible with base-sensitive functional groups.[1] For such substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, though they may require higher temperatures.[1] The solubility of the base is also a key consideration.[1]
-
Temperature: These reactions often require elevated temperatures, typically between 80-120 °C.[1][3] Insufficient temperature can lead to low conversion, while excessively high temperatures may cause catalyst decomposition.[3]
3. Inert Atmosphere and Reagent Quality:
-
Atmosphere: The active Pd(0) catalyst is sensitive to air and moisture. Ensure all reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen) and that all reagents and solvents are thoroughly dried.[3]
-
Reagent Purity: Inconsistent reagent quality can lead to poor reproducibility. Use freshly purified reagents and dry solvents.[3]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity in C-H Functionalization
Q: I am struggling with poor regioselectivity in the direct C-H functionalization of my carbazole substrate. How can I control which position is functionalized?
A: Directing groups are a powerful strategy to control regioselectivity in C-H activation.[3] For carbazoles, directing groups are typically installed at the N9 position. The choice of the directing group can influence the position of functionalization (e.g., C1 vs. C8).[3] For instance, a removable pyridyl directing group has been successfully used to achieve C1-H nitration of carbazoles.[4]
Strategies to Improve Regioselectivity:
-
Directing Groups: Introduce a directing group at the N9 position of the carbazole. The directing group coordinates to the palladium catalyst, bringing it in proximity to a specific C-H bond.
-
Catalyst/Ligand System: The choice of catalyst and ligand can significantly impact selectivity. Screening different palladium catalysts and phosphine ligands may favor one regioisomer over another.[3]
-
Reaction Conditions: Fine-tuning the solvent, temperature, and additives can also influence regioselectivity.[3]
Logical Flow for Enhancing Regioselectivity:
Caption: Strategy for improving regioselectivity in carbazole C-H functionalization.
Issue 3: Catalyst Deactivation and Side Reactions
Q: I am observing catalyst decomposition (palladium black) and/or significant side products like dehalogenation. What causes this and how can I mitigate it?
A: Catalyst deactivation and the formation of side products are common challenges.
-
Catalyst Deactivation: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive.[5] This can be caused by:
-
Dehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be promoted by:
Troubleshooting Table for Catalyst and Side Reaction Issues:
| Problem | Potential Cause | Suggested Solution |
| Palladium Black Formation | High reaction temperature.[3] | Lower the reaction temperature. |
| Presence of oxygen or moisture.[3] | Ensure rigorous inert atmosphere and use of dry, degassed solvents.[3] | |
| Inappropriate ligand. | Screen different, potentially bulkier or more electron-rich, ligands.[3] | |
| Dehalogenation of Aryl Halide | High reaction temperature.[3] | Lower the reaction temperature.[3] |
| Inappropriate ligand choice.[3] | Use a more electron-rich and bulky ligand to promote reductive elimination.[3] | |
| Base-promoted side reactions. | Screen alternative bases (e.g., from NaOtBu to Cs₂CO₃).[1] | |
| Homo-coupling of Boronic Acid (Suzuki) | Presence of oxygen.[6] | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[6] |
| Catalyst system. | Optimize the palladium source and ligand. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with Carbazole
This protocol is a general guideline and may require optimization for specific substrates.[1]
Reaction Setup Workflow:
Caption: General experimental workflow for Buchwald-Hartwig amination.[1]
Reagents and Conditions (Example):
| Component | Amount | Notes |
| Aryl Bromide | 1.0 mmol | |
| Carbazole | 1.2 mmol | |
| Base (e.g., NaOtBu) | 1.4 mmol | The choice of base is critical and substrate-dependent.[1] |
| Palladium Precatalyst | 1-2 mol% | e.g., [Pd(allyl)Cl]₂ |
| Ligand (e.g., XPhos) | 2-4 mol% | Bulky, electron-rich phosphine ligands are often effective.[3] |
| Solvent (e.g., Toluene) | 2 mL | Must be anhydrous and degassed.[1] |
| Temperature | 100 °C | May require optimization.[1] |
| Time | 24 h | Monitor reaction for completion. |
General Protocol for Suzuki Coupling of an Aryl Halide with a Carbazole Boronic Acid
This protocol is a general guideline and may require optimization.
Reagents and Conditions (Example):
| Component | Amount | Notes |
| Carbazole-boronic acid | 1.2 mmol | |
| Aryl Halide | 1.0 mmol | Aryl iodides and bromides are generally more reactive than chlorides.[6] |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 mmol | Aqueous base solutions are common. |
| Palladium Catalyst | 1-5 mol% | e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Solvent | 5 mL | A mixture like Toluene/Ethanol/Water or Dioxane/Water is often used. |
| Temperature | 80-100 °C | |
| Time | 12-24 h | Monitor reaction for completion. |
Key Considerations for Suzuki Coupling:
-
Protodeboronation: The C-B bond can be cleaved under certain conditions, especially with unstable boronic acids.[7] Using milder conditions or more stable boronic esters (e.g., pinacol esters) can mitigate this.
-
Base Sensitivity: The basic conditions can degrade sensitive substrates.[6] Screening different bases may be necessary.
-
Oxygen Sensitivity: Traces of oxygen can lead to homo-coupling of the boronic acid.[6] Rigorous degassing is essential.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Carbazole Nitration
Welcome to the technical support center for the regioselective nitration of carbazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding this challenging but crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselectivity of my carbazole nitration experiment so low?
Traditional electrophilic aromatic substitution methods for the nitration of carbazole typically yield a mixture of 1-nitro, 2-nitro, and 3-nitro-substituted isomers.[1][2] This is due to the inherent reactivity of the carbazole core at multiple positions, particularly the C3 and C6 positions, which are electronically enriched and sterically accessible.[1][3][4] Without a directing group or a specialized catalytic system, achieving high regioselectivity is challenging.
Q2: How can I improve the regioselectivity to favor a specific isomer?
To enhance regioselectivity, a common strategy is to employ a directing group attached to the carbazole nitrogen. This directing group can then guide the nitration to a specific position, often through a transition metal-catalyzed C-H activation mechanism. For instance, a palladium-catalyzed system with a pyridyl directing group has been shown to be highly effective for C1-selective nitration.[1][3][5]
Q3: What are the best nitrating agents for achieving high regioselectivity?
The choice of nitrating agent is critical and often depends on the chosen methodology. In modern palladium-catalyzed reactions for C1-nitration, silver nitrate (AgNO₃) has been successfully used as the nitro source.[1][5] Traditional methods often use harsher reagents like fuming nitric acid or acetyl nitrate, which can lead to poor regioselectivity.[6]
Q4: Can I achieve regioselective nitration without a directing group?
While challenging, some level of regioselectivity can be influenced by the choice of solvent, temperature, and nitrating agent. However, for highly specific outcomes, particularly C1-functionalization, directing group-assisted strategies are generally more reliable and effective.[1][3] Control experiments have shown that without a directing group, the desired C1-nitrated product is often not formed under palladium-catalyzed conditions.[1][3]
Troubleshooting Guides
Issue 1: My palladium-catalyzed C1-nitration is giving a low yield.
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst | Ensure you are using the recommended palladium catalyst, such as Pd₂(dba)₃. Other palladium sources like Pd(OAc)₂ or PdCl₂ may result in lower yields.[5] |
| Incorrect Solvent | The choice of solvent is crucial. 1,4-Dioxane has been shown to be an effective solvent for this reaction.[5] |
| Inefficient Directing Group | The 2-pyridyl group has been identified as a highly effective directing group for C1-nitration.[1][3] Other directing groups may not be as efficient. |
| Reaction Temperature | The reaction often requires elevated temperatures (e.g., 120 °C) to proceed efficiently.[5] |
| Purity of Reagents | Ensure all reagents, especially the carbazole substrate and the palladium catalyst, are of high purity. |
Issue 2: I am observing a mixture of regioisomers despite using a directing group.
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | If the carbazole substrate is substituted at positions that sterically hinder the approach to the target C-H bond, a mixture of isomers may result. For example, C-H activation will selectively occur at the less hindered site.[3][5] |
| Reaction Time | Insufficient or excessive reaction time can sometimes lead to the formation of side products. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Competitive Reactions | In some cases, such as with certain halogenated substrates, competitive dehalogenation can occur, leading to a mixture of products.[3][5] |
Experimental Protocols
Palladium-Catalyzed C1-Selective Nitration of N-Pyridylcarbazole
This protocol is based on a demonstrated method for achieving high regioselectivity for C1-nitration.[1]
Materials:
-
N-(pyridin-2-yl)-9H-carbazole (1.0 equiv)
-
Pd₂(dba)₃ (10 mol %)
-
AgNO₃ (1.2 equiv)
-
1,4-Dioxane
Procedure:
-
To a reaction vessel, add N-(pyridin-2-yl)-9H-carbazole, Pd₂(dba)₃, and AgNO₃.
-
Add 1,4-dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 120 °C.
-
Stir the reaction for 24 hours.
-
After completion, cool the reaction to room temperature.
-
Purify the crude product using silica gel column chromatography (eluent: n-hexane/EtOAc 99:1) to obtain the C1-nitrated carbazole.
Data Presentation
Table 1: Optimization of Reaction Conditions for C1-Nitration of N-Pyridylcarbazole
| Entry | Catalyst (mol %) | Nitro Source (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (10) | AgNO₃ (1.2) | 1,4-Dioxane | 120 | 69 |
| 2 | Pd(OAc)₂ (10) | AgNO₃ (1.2) | 1,4-Dioxane | 120 | 34 |
| 3 | PdCl₂ (10) | AgNO₃ (1.2) | 1,4-Dioxane | 120 | 25 |
| 4 | Pd₂(dba)₃ (10) | Fe(NO₃)₃·9H₂O (1.2) | 1,4-Dioxane | 120 | 43 |
| 5 | Pd₂(dba)₃ (10) | AgNO₂ (1.2) | 1,4-Dioxane | 120 | 31 |
| 6 | Pd₂(dba)₃ (10) | AgNO₃ (1.2) | Toluene | 120 | 45 |
| 7 | Pd₂(dba)₃ (10) | AgNO₃ (1.2) | DMF | 120 | 28 |
| 8 | None | AgNO₃ (1.2) | 1,4-Dioxane | 120 | Not Detected |
| 9 | Pd₂(dba)₃ (10) | None | 1,4-Dioxane | 120 | Not Detected |
Data adapted from a study on palladium-catalyzed C1-selective nitration of carbazoles.[5]
Visualizations
Caption: Workflow for traditional vs. directed carbazole nitration.
Caption: Proposed catalytic cycle for palladium-catalyzed C1-nitration.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
Technical Support Center: 1-Nitro-9H-carbazole Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with 1-Nitro-9H-carbazole in solution. The information is presented in a question-and-answer format to directly address common challenges faced during experimental work.
Disclaimer: Specific stability studies on 1-Nitro-9H-carbazole are limited in publicly available literature. Therefore, the guidance provided is based on the known chemical properties of the carbazole and nitroaromatic functional groups, as well as established principles of forced degradation studies for pharmaceutical compounds.
Troubleshooting Guide
Q1: My solution of 1-Nitro-9H-carbazole is changing color (e.g., turning darker yellow or brown) over time. What could be the cause?
A1: Discoloration of your 1-Nitro-9H-carbazole solution is a common indicator of degradation. Several factors could be responsible:
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Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in nitroaromatic and carbazole compounds, leading to the formation of colored degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate the decomposition of the molecule.
-
Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents in your solvent can lead to oxidative degradation of the carbazole moiety.
-
pH Effects: The stability of 1-Nitro-9H-carbazole can be pH-dependent. Both acidic and basic conditions can potentially catalyze hydrolysis or other degradation reactions.
To troubleshoot, consider the following steps:
-
Protect your solution from light by using amber vials or wrapping your containers in aluminum foil.
-
Store solutions at reduced temperatures (e.g., 2-8 °C) when not in use.
-
Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution.
-
Evaluate the pH of your solution and consider using a buffered system if you suspect pH-related instability.
Q2: I am observing unexpected peaks in my HPLC analysis of a 1-Nitro-9H-carbazole solution. How can I determine if these are degradation products?
A2: The appearance of new peaks in your chromatogram suggests the formation of impurities, which are likely degradation products. To confirm this, you can perform a forced degradation study. This involves intentionally exposing your 1-Nitro-9H-carbazole solution to various stress conditions to accelerate degradation and observe the resulting chromatograms.
A typical forced degradation study would involve the following conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the sample in solution.
-
Photostability: Expose the sample to a controlled light source (e.g., UV and visible light).
By comparing the chromatograms of the stressed samples to a control (unstressed) sample, you can identify the peaks corresponding to degradation products.
Q3: My assay results for 1-Nitro-9H-carbazole are inconsistent and show a decrease in concentration over a short period. What should I investigate?
A3: A rapid decrease in the concentration of 1-Nitro-9H-carbazole points towards significant instability in your experimental setup. To identify the root cause, systematically evaluate the following:
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or acidic impurities, can promote degradation. Use high-purity, HPLC-grade solvents.
-
Container Material: Ensure that the container material is inert and does not interact with your compound. Glassware is generally preferred.
-
Light Exposure: Even ambient laboratory light can cause degradation over time. Minimize light exposure during all handling and analysis steps.
-
Temperature Fluctuations: Avoid repeated freeze-thaw cycles and exposure to high temperatures.
A troubleshooting workflow for this issue is visualized in the diagram below.
Frequently Asked Questions (FAQs)
Q4: What are the likely degradation pathways for 1-Nitro-9H-carbazole in solution?
A4: Based on the functional groups present, the following degradation pathways are plausible:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino-carbazole derivatives. This is a common degradation pathway for nitroaromatic compounds.
-
Oxidation of the Carbazole Ring: The electron-rich carbazole ring system can be oxidized, potentially leading to the formation of hydroxylated derivatives or ring-opened products.
-
Photochemical Reactions: Upon exposure to light, nitroaromatic compounds can undergo complex photochemical reactions, including rearrangements and radical-mediated processes. Carbazole itself is known to undergo photochemical degradation.
A hypothetical degradation pathway is illustrated below.
Q5: What solvents are recommended for preparing stable solutions of 1-Nitro-9H-carbazole?
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF) - ensure it is peroxide-free
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO) - be aware of its potential to absorb water
It is crucial to assess the stability of 1-Nitro-9H-carbazole in your chosen solvent under your specific experimental conditions.
Q6: How should I store solutions of 1-Nitro-9H-carbazole to minimize degradation?
A6: For optimal stability, solutions of 1-Nitro-9H-carbazole should be stored with the following precautions:
-
Protection from Light: Store in amber glass vials or in the dark.
-
Reduced Temperature: Store at 2-8 °C. For long-term storage, consider storing at -20 °C, but be mindful of potential precipitation upon thawing.
-
Inert Atmosphere: If the solution is particularly sensitive to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.
Quantitative Data Summary
The following table provides a hypothetical summary of expected degradation levels for a nitroaromatic compound like 1-Nitro-9H-carbazole under typical forced degradation conditions. The actual extent of degradation will depend on the specific experimental parameters (e.g., temperature, concentration, duration of exposure).
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | 24 hours | 5 - 15 | Hydroxylated derivatives, potential hydrolysis of nitro group |
| Base Hydrolysis | 0.1 N NaOH | 60 °C | 24 hours | 10 - 25 | Ring-opened products, phenolic compounds |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 15 - 40 | N-oxides, hydroxylated carbazoles, quinone-like structures |
| Thermal | In Solution (e.g., ACN) | 80 °C | 48 hours | 5 - 20 | Dimerization products, denitrated species |
| Photolytic | UV/Vis Light | Room Temp | 24 hours | 20 - 50 | Rearrangement products, photoproducts of the carbazole ring |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 1-Nitro-9H-carbazole in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH to achieve a final base concentration of 0.1 N. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 2 mL of the stock solution at 80 °C for 48 hours.
-
Photodegradation: Expose 2 mL of the stock solution to a photostability chamber with a combined UV and visible light source.
-
-
Sample Neutralization (for acid and base hydrolysis): After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method. Analyze the samples alongside a control solution (stock solution stored under normal conditions).
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point for the separation of 1-Nitro-9H-carbazole and its potential degradation products.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Start with a gradient program to effectively separate compounds with a range of polarities. A typical starting gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 20% B
-
35-40 min: 20% B
-
-
Detection: Use a UV detector, monitoring at a wavelength where 1-Nitro-9H-carbazole and its likely degradation products absorb (e.g., scanning from 220-400 nm with a photodiode array detector to identify an optimal wavelength).
-
Method Validation: Once the method is developed using the forced degradation samples, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Technical Support Center: Scaling Up the Synthesis of 1-Nitro-9H-carbazole for Laboratory Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Nitro-9H-carbazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of 1-Nitro-9H-carbazole?
A1: The primary challenges in synthesizing 1-Nitro-9H-carbazole, especially at a larger laboratory scale, revolve around achieving high regioselectivity, ensuring reaction safety, and purifying the final product from isomeric byproducts. Traditional electrophilic aromatic substitution methods for the nitration of carbazole are known to yield a mixture of 1-nitro-, 2-nitro-, and 3-nitro-substituted isomers, with the C3 and C6 positions being particularly reactive.[1][2] This lack of selectivity necessitates challenging purification steps. Furthermore, nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and ensure safety.
Q2: Which synthetic route is recommended for a high-yield, regioselective synthesis of 1-Nitro-9H-carbazole on a laboratory scale?
A2: For a highly regioselective and scalable synthesis of 1-Nitro-9H-carbazole, a palladium-catalyzed, directing group-assisted C1-H nitration is the recommended modern approach.[1][2][3][4][5] This method utilizes a removable 2-pyridyl directing group to achieve excellent selectivity for the C1 position, which is otherwise difficult to functionalize directly. The protocol is amenable to gram-scale synthesis and offers a significant advantage over traditional methods that produce hard-to-separate isomeric mixtures.[1][2][3]
Q3: Can I use traditional nitrating agents like nitric acid with sulfuric or acetic acid? What are the expected outcomes?
A3: Yes, traditional nitrating agents can be used, but with the significant drawback of poor regioselectivity. Nitration of carbazole with nitric acid in acetic acid is known to produce a mixture of isomers, including 1-nitrocarbazole and 3-nitrocarbazole.[1][6] In some cases, these isomers can form a molecular complex, which can complicate purification.[6] While these methods are simpler to set up as they do not require a specialized catalyst, the subsequent separation of the desired 1-nitro isomer can be challenging and may lead to lower overall isolated yields.
Q4: What are the critical safety precautions for the nitration of carbazole, especially during scale-up?
A4: Nitration reactions are energetic and require strict safety protocols. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.
-
Fume Hood: Conduct all nitration reactions in a well-ventilated chemical fume hood.
-
Temperature Control: Nitrations are exothermic. Use an ice bath or a cryostat to maintain the recommended reaction temperature and prevent runaway reactions. Add the nitrating agent slowly and monitor the internal temperature closely.
-
Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice-water to dissipate heat and dilute the acid.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.
Troubleshooting Guides
Palladium-Catalyzed C1-H Nitration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Impure reagents or solvents. 3. Insufficient reaction temperature or time. | 1. Ensure the palladium catalyst is from a reliable source and has been stored correctly. Consider using a fresh batch. 2. Use anhydrous and degassed solvents. Ensure the purity of the N-pyridyl-9H-carbazole and silver nitrate. 3. Verify the reaction temperature is maintained at the recommended level (e.g., 120 °C) and allow for sufficient reaction time (e.g., 24 hours).[1] |
| Formation of multiple products | 1. Incomplete regioselectivity. 2. Side reactions due to impurities. | 1. While this method is highly regioselective, minor isomers might form. Confirm the identity of byproducts by NMR or LC-MS. Optimize reaction conditions (catalyst loading, temperature) if necessary. 2. Purify the starting materials to remove any potential interfering substances. |
| Difficulty in removing the 2-pyridyl directing group | 1. Incomplete quaternization with methyl iodide. 2. Inefficient reduction of the pyridinium salt. | 1. Use a sufficient excess of methyl iodide and ensure the reaction goes to completion. 2. Ensure the reducing agent (e.g., sodium borohydride) is active and used in appropriate amounts.[7] |
Traditional Nitration Methods
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of 1-Nitro-9H-carbazole | 1. Formation of multiple isomers (e.g., 3-nitrocarbazole). 2. Over-nitration to dinitro or trinitro products. 3. Decomposition of starting material. | 1. This is an inherent issue with traditional methods. The primary solution is efficient purification to isolate the desired isomer. 2. Carefully control the stoichiometry of the nitrating agent and the reaction temperature. Lower temperatures generally favor mono-nitration. 3. Add the nitrating agent slowly and maintain a low reaction temperature to minimize degradation. |
| Product is a difficult-to-purify yellow solid | Formation of a molecular complex between 1-nitrocarbazole and 3-nitrocarbazole.[6] | Attempt to resolve the complex by dissolving the mixture in a basic solvent like pyridine or aniline, followed by precipitation with a non-polar solvent or alcohol to selectively crystallize one of the isomers.[6] |
| Runaway reaction or charring | Poor temperature control leading to an uncontrolled exothermic reaction. | Immediately cool the reaction vessel in a large ice bath. If the reaction is too vigorous, it may need to be quenched by carefully adding a large volume of cold water. Always perform nitrations on a scale that can be safely managed. |
Experimental Protocols
High-Yield, Regioselective Synthesis: Palladium-Catalyzed C1-H Nitration
This protocol is adapted from a published procedure and is amenable to gram-scale synthesis.[1]
Step 1: Synthesis of 9-(pyridin-2-yl)-9H-carbazole (1)
-
This intermediate is prepared via a standard Buchwald-Hartwig amination or Ullmann condensation of carbazole and 2-chloropyridine or 2-bromopyridine.
Step 2: C1-Nitration of 9-(pyridin-2-yl)-9H-carbazole
-
To a reaction vessel, add 9-(pyridin-2-yl)-9H-carbazole (1.0 g, 4.1 mmol), Pd₂(dba)₃ (0.375 g, 0.41 mmol, 10 mol%), and silver nitrate (AgNO₃) (0.836 g, 4.92 mmol, 1.2 equiv).
-
Add anhydrous 1,4-dioxane (40 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to yield 1-nitro-9-(pyridin-2-yl)-9H-carbazole. A typical isolated yield is around 69%.[2]
Step 3: Removal of the 2-Pyridyl Directing Group
-
Dissolve the 1-nitro-9-(pyridin-2-yl)-9H-carbazole in a suitable solvent such as acetone or acetonitrile.
-
Add an excess of methyl iodide and stir at room temperature to form the pyridinium salt.
-
After the quaternization is complete, remove the solvent and treat the residue with a reducing agent like sodium borohydride in a protic solvent (e.g., methanol) to cleave the directing group.
-
Purify the resulting 1-Nitro-9H-carbazole by recrystallization or column chromatography.
Traditional Synthesis: Nitration with Nitric Acid in Acetic Acid
This protocol will produce a mixture of isomers requiring careful purification.
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve carbazole (10 g, 59.8 mmol) in glacial acetic acid (200 mL).
-
Slowly add a pre-cooled mixture of concentrated nitric acid (4.5 mL, ~71.8 mmol) and glacial acetic acid (20 mL) to the carbazole solution while maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into a beaker containing ice-water (500 mL) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry. The crude product will be a mixture of nitrocarbazole isomers.
-
Purification: The separation of 1-nitro-9H-carbazole from the 3-nitro isomer is challenging. Careful column chromatography on silica gel using a non-polar to moderately polar solvent system (e.g., a gradient of hexane/ethyl acetate or hexane/dichloromethane) is required. The formation of a molecular complex between the 1- and 3-isomers may necessitate alternative purification strategies, such as recrystallization from a basic solvent system as described in the troubleshooting guide.[6]
Data Presentation
Table 1: Comparison of Synthetic Methods for 1-Nitro-9H-carbazole
| Parameter | Palladium-Catalyzed C1-H Nitration | Traditional Nitration (e.g., HNO₃/Acetic Acid) |
| Regioselectivity | Excellent for C1 position | Poor, mixture of 1-, 3-, and dinitro-isomers |
| Typical Yield of 1-Nitro Isomer | ~69% (of the N-pyridyl intermediate)[2] | Variable, significantly lower after purification |
| Key Reagents | Pd₂(dba)₃, AgNO₃, 2-pyridyl directing group | Nitric acid, acetic acid or sulfuric acid |
| Reaction Temperature | 120 °C[1] | 0-25 °C |
| Purification | Column chromatography for intermediate; final product purification is simpler | Challenging column chromatography and/or specialized recrystallization to separate isomers |
| Scalability | Demonstrated on gram-scale[1][2][3] | Scalable, but purification becomes a major bottleneck |
| Safety Considerations | Requires handling of palladium catalyst and silver nitrate. Inert atmosphere needed. | Highly exothermic reaction requiring strict temperature control. |
Visualizations
Caption: Workflow for the Pd-catalyzed synthesis of 1-Nitro-9H-carbazole.
Caption: Troubleshooting logic for low yield in traditional nitration of carbazole.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purifying Nitroaromatic Compounds with Column Chromatography
Welcome to the technical support center for the purification of nitroaromatic compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying nitroaromatic compounds by column chromatography?
A1: The main challenges stem from the physicochemical properties of nitroaromatic compounds. These include:
-
Strong Polarity: The nitro group is highly polar, which can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor separation and peak tailing.
-
Thermal and Light Sensitivity: Some nitroaromatics can be sensitive to heat and light, leading to degradation during lengthy purification processes.
-
Acidity of Silica Gel: Standard silica gel is slightly acidic, which can cause decomposition of acid-sensitive nitroaromatic compounds.[1][2]
-
Isomer Separation: Separating positional isomers (e.g., ortho-, meta-, para-) can be difficult due to their similar polarities.
Q2: What is the best stationary phase for purifying nitroaromatic compounds?
A2: While standard silica gel is the most common stationary phase, other options can provide better results, especially for challenging separations:
-
Silica Gel: A good starting point for many separations.[3]
-
Phenyl-Hexyl Bonded Silica: Often recommended for aromatic and nitroaromatic compounds. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the analytes, offering a different selectivity mechanism compared to standard silica gel.[4]
-
Deactivated Silica Gel: For acid-sensitive compounds, silica gel can be deactivated by washing with a solvent system containing a small amount of a base like triethylamine.[5]
-
Alumina: Can be used as an alternative to silica gel and is available in acidic, neutral, or basic forms.[2][6]
-
Florisil: A mild, neutral adsorbent that can be effective for some separations.[2]
Q3: How do I choose the right solvent system (mobile phase)?
A3: The choice of solvent system is critical for a successful separation. The ideal solvent system should provide a good separation of the target compound from impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[7]
-
Normal-Phase Chromatography (e.g., with silica gel): Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. Common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[8][9]
-
Gradient Elution: For complex mixtures or compounds with very different polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[10]
Q4: My nitroaromatic compound seems to be decomposing on the column. What can I do?
A4: Decomposition on the column is a common issue, often due to the acidic nature of silica gel.[1] Here are some solutions:
-
Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solvent mixture containing 1-3% triethylamine.[5]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil.[2]
-
Minimize Purification Time: Use flash chromatography to speed up the separation process.[11]
-
Protect from Light: If your compound is light-sensitive, wrap the column in aluminum foil.
Q5: I'm having trouble separating isomers of a nitroaromatic compound. What should I try?
A5: Separating isomers requires optimizing your chromatographic conditions for high selectivity.
-
Use a Phenyl-Hexyl Column: The π-π interactions offered by this stationary phase can enhance the separation of aromatic isomers.[4]
-
Optimize the Solvent System: Small changes in the solvent composition can significantly impact selectivity. Experiment with different solvent mixtures and gradients.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers higher resolution and a wider variety of stationary phases.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the column chromatography of nitroaromatic compounds.
| Problem | Possible Causes | Solutions |
| Poor Separation / Overlapping Bands | 1. Inappropriate solvent system (mobile phase too polar).2. Column was not packed properly (cracks or channels).3. Too much sample was loaded.4. Sample was loaded in too much solvent. | 1. Use a less polar solvent system. Develop the solvent system using TLC first.2. Repack the column carefully, ensuring a uniform and compact bed.3. Reduce the amount of sample loaded onto the column.4. Dissolve the sample in the minimum amount of solvent for loading. |
| Peak Tailing | 1. Strong interaction between the polar nitro group and active sites on the silica gel.2. The compound is slowly decomposing on the column.3. The column is overloaded. | 1. Add a small amount of a polar modifier (e.g., methanol) to the mobile phase, or use a deactivated silica gel.2. See FAQ Q4 for solutions to compound decomposition.3. Decrease the amount of sample loaded. |
| Compound is Stuck on the Column | 1. The mobile phase is not polar enough to elute the compound.2. The compound has irreversibly adsorbed to the stationary phase or decomposed. | 1. Gradually increase the polarity of the mobile phase (gradient elution).2. Test the stability of your compound on a small amount of silica gel before running a column.[1] If it's unstable, consider a different stationary phase. |
| Cracked or Channeled Column Bed | 1. The column ran dry at some point.2. The silica gel was not packed uniformly.3. Heat was generated during packing or elution. | 1. Always keep the solvent level above the top of the stationary phase.2. Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.3. Pack the column slowly and allow any heat to dissipate. |
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Nitroaromatic Compounds on Silica Gel
| Compound Type | Non-Polar Solvent | Polar Solvent | Typical Ratio (Non-Polar:Polar) | Notes |
| Non-polar Nitroaromatics | Hexanes / Petroleum Ether | Dichloromethane | 9:1 to 1:1 | Start with a lower polarity and increase as needed. |
| Moderately Polar Nitroaromatics | Hexanes / Petroleum Ether | Ethyl Acetate | 9:1 to 1:1 | A very common and effective solvent system.[8] |
| Polar Nitroaromatics | Dichloromethane | Methanol | 99:1 to 9:1 | Use methanol sparingly as it is very polar.[8] |
| Basic Nitroaromatics (e.g., Nitroanilines) | Dichloromethane | Methanol with 1% Triethylamine | 99:1 to 95:5 | The triethylamine helps to prevent peak tailing. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for the Purification of a Moderately Polar Nitroaromatic Compound
This protocol is a general guideline for the rapid purification of a nitroaromatic compound using flash chromatography.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Compressed air or nitrogen source with a regulator
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture determined by TLC)
-
Sample dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane)
-
Collection tubes or flasks
-
TLC plates and developing chamber
2. Procedure:
-
Column Packing (Dry Packing):
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Carefully pour the dry silica gel into the column.
-
Gently tap the side of the column to ensure even packing and remove air pockets.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system until the entire silica bed is wetted and equilibrated. Do not let the solvent level drop below the top of the sand.[7]
-
-
Sample Loading:
-
Dissolve the crude nitroaromatic compound in the minimum amount of a solvent in which it is highly soluble.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
Carefully add a small amount of the eluent to wash the sides of the column and allow it to absorb.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure from the compressed air or nitrogen source to the top of the column to force the solvent through at a steady rate.[11]
-
Collect the eluate in fractions (e.g., 10-20 mL per tube).
-
Monitor the separation by collecting small spots from the outflow and running TLC plates.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified nitroaromatic compound.
-
Visualizations
Caption: Workflow for purifying nitroaromatic compounds.
Caption: Troubleshooting poor separation issues.
References
- 1. The 30 FAQs About HPLC Column - Hawach [hawachhplccolumn.com]
- 2. ukessays.com [ukessays.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Purification [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Virtual Labs [oc-amrt.vlabs.ac.in]
- 9. Chromatography [chem.rochester.edu]
- 10. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Validation & Comparative
A Comparative Analysis of 1-Nitro-9H-carbazole and 3-Nitro-9H-carbazole for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the distinct physicochemical and biological properties of 1-Nitro-9H-carbazole and 3-Nitro-9H-carbazole, supported by experimental data and detailed protocols.
The strategic placement of a nitro functional group on the carbazole scaffold significantly influences its electronic and biological characteristics. This guide provides a detailed comparison of two key isomers, 1-Nitro-9H-carbazole and 3-Nitro-9H-carbazole, offering a valuable resource for their application in medicinal chemistry and materials science.
Physicochemical Properties: A Tale of Two Isomers
The positional difference of the nitro group between the 1- and 3-positions on the carbazole ring leads to notable variations in their physical properties. A summary of these key differences is presented below.
| Property | 1-Nitro-9H-carbazole | 3-Nitro-9H-carbazole |
| CAS Number | 31438-22-9 | 3077-85-8 |
| Molecular Formula | C₁₂H₈N₂O₂ | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.21 g/mol | 212.20 g/mol [1][2] |
| Melting Point | 184 °C | 216-217 °C[2] |
| Boiling Point | 448.6±18.0 °C at 760 mmHg | 449 °C[2] |
| Density | 1.4±0.1 g/cm³ | 1.435 g/cm³[1][2] |
| Solubility | Soluble in chloroform | Slightly soluble in DMSO and ethanol (with heating), very slightly soluble in methanol (with heating)[2] |
| LogP | 3.2 - 3.45 | 3.75[1] |
Spectroscopic Characteristics: Fingerprinting the Isomers
The electronic environment of each isomer, dictated by the position of the electron-withdrawing nitro group, results in unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide clear differentiation between the two isomers. The chemical shifts are influenced by the anisotropic effects of the nitro group.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [3]
| Proton | 1-Nitro-9H-carbazole | 3-Nitro-9H-carbazole |
| NH | 10.01 (bs) | 8.44 (bs) |
| Aromatic Protons | 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) | 8.37 (s, 1H), 8.17–8.13 (m, 3H), 7.55 (dd, J=7.8, 6.6 Hz, 1H), 7.52 (d, J=7.8 Hz, 1H), 7.33 (dd, J=7.8, 6.6 Hz, 1H) |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [3]
| Isomer | Chemical Shifts |
| 1-Nitro-9H-carbazole | 139.7, 133.7, 132.1, 127.7, 127.5, 127.4, 122.2, 121.9, 121.2, 120.6, 118.7, 111.6 |
| 3-Nitro-9H-carbazole | 146.1, 141.8, 138.4, 128.7, 128.5, 122.2, 121.7, 121.0, 120.5, 115.2, 111.5, 107.0 |
Photophysical Properties
Both 1-Nitro-9H-carbazole and 3-Nitro-9H-carbazole exhibit interesting photophysical behaviors, with studies indicating their potential use in optoelectronic applications. In acetonitrile, both isomers have been studied for their absorption and phosphorescence spectra. The nitro group's position affects the electronic transitions and the resulting spectral properties. While detailed comparative data under identical conditions is limited, existing studies provide insights into their distinct luminescent characteristics.
Biological Activity: An Area Ripe for Exploration
While the broader family of carbazole derivatives is well-documented for a wide range of biological activities, including antimicrobial and cytotoxic effects, specific and comparative experimental data for 1-Nitro-9H-carbazole and 3-Nitro-9H-carbazole remains limited. It is known that 3-Nitrocarbazole possesses mutagenic activity.[1][2] The electron-withdrawing nature of the nitro group is expected to modulate the interaction of these molecules with biological targets. Further investigation into the specific biological effects of these isomers is a promising area for future research.
Experimental Protocols
Detailed and validated experimental procedures are critical for reproducible research. Below are generalized protocols for the synthesis and biological evaluation of nitrocarbazole derivatives.
Synthesis of Nitro-9H-carbazoles
The synthesis of nitrocarbazoles can be achieved through various methods, with the direct nitration of carbazole or the cyclization of nitrated precursors being common routes.
Synthesis of 3-Nitro-9H-carbazole: A reported method involves the dehydrogenation of 3-nitro-1,2,3,4-tetrahydrocarbazole in the presence of a catalyst.
-
Procedure: 3-nitro-1,2,3,4-tetrahydrocarbazole is heated in an organic solvent with a dehydrogenation catalyst (e.g., palladium on carbon). The reaction mixture is heated to reflux, and upon completion, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield 3-Nitro-9H-carbazole.
Biological Assays
Standard protocols for assessing cytotoxicity and antimicrobial activity can be adapted for these compounds.
This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (1-Nitro-9H-carbazole and 3-Nitro-9H-carbazole) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (untreated cells and vehicle control).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Framework for Comparative Analysis
The decision-making process for selecting an appropriate isomer for a specific research application can be visualized as a logical flow.
This guide provides a foundational comparison of 1-Nitro-9H-carbazole and 3-Nitro-9H-carbazole. The distinct properties arising from the isomeric difference highlight the importance of careful selection for specific applications in drug discovery and materials science. Further experimental investigation into their comparative biological activities is warranted to fully unlock their potential.
References
A Comparative Guide to the Photophysical Properties of 1-Nitro-9H-carbazole and Other Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the photophysical properties of 1-nitro-9H-carbazole alongside other key carbazole derivatives. The introduction of various substituent groups to the carbazole core significantly modulates its electronic and photophysical characteristics, influencing its absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. Understanding these structure-property relationships is crucial for the rational design of carbazole-based molecules for applications in materials science, particularly for organic light-emitting diodes (OLEDs), and in the development of fluorescent probes for biological imaging.
Comparative Photophysical Data of Carbazole Derivatives
The photophysical properties of carbazole and its derivatives are highly sensitive to the nature and position of substituents on the aromatic core. Electron-withdrawing groups, such as the nitro group in 1-nitro-9H-carbazole, can induce significant changes in the electronic structure, often leading to red-shifted absorption and emission spectra and a decrease in fluorescence quantum yield due to enhanced intersystem crossing. Conversely, electron-donating groups can enhance fluorescence intensity. The following table summarizes key photophysical data for 1-nitro-9H-carbazole in comparison with unsubstituted 9H-carbazole and other derivatives.
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ) (ns) | Solvent |
| 9H-Carbazole | 323[1] | 351[1] | 0.42 | 10.9 | Ethanol |
| 1-Nitro-9H-carbazole | ~350[2] | ~400[2] | N/A | N/A | Acetonitrile[3] |
| 2-Nitro-3-phenyl-9H-carbazole | ~350[2] | 400[2] | N/A | N/A | Dichloromethane[2] |
| 3,6-Dibromo-9H-carbazole | N/A | N/A | N/A | N/A | N/A |
| N-Vinylcarbazole | N/A | N/A | N/A | N/A | N/A |
Note: "N/A" indicates that the data was not available in the searched literature.
The Influence of Substituents on Photophysical Properties
The interaction of light with carbazole derivatives initiates a series of photophysical processes. The nature of the substituent on the carbazole ring system dictates the electronic transitions and the subsequent decay pathways of the excited state. The following diagram illustrates the logical relationship between substituent effects and the resulting photophysical properties.
Caption: Substituent effects on carbazole photophysics.
Experimental Protocols
The determination of the photophysical properties of carbazole derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the carbazole derivative in a spectroscopic grade solvent (e.g., ethanol, dichloromethane) with a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the micromolar range (e.g., 1-50 µM).
-
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measure the absorbance spectra of the sample solutions over a relevant wavelength range (e.g., 250-500 nm).
-
The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.
-
Fluorescence Spectroscopy
This method measures the emission of light from a molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Use the same solutions prepared for the UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity is identified as the emission maximum (λ_em).
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence intensity of the sample to that of a standard with a known quantum yield.
-
Instrumentation: A spectrofluorometer.
-
Materials: A standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Procedure:
-
Prepare solutions of both the sample and the standard in the same solvent, if possible. If different solvents are used, their refractive indices must be known.
-
Measure the absorbance of both solutions at the same excitation wavelength. The absorbance should be in the linear range (typically < 0.1).
-
Under identical experimental conditions (e.g., excitation wavelength, slit widths), measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.
-
Instrumentation: A time-correlated single photon counting (TCSPC) system.
-
Principle: The sample is excited by a short pulse of light, and the time between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Procedure:
-
Prepare a dilute solution of the sample.
-
Excite the sample with a pulsed light source (e.g., a laser diode or a light-emitting diode) with a high repetition rate.
-
Detect the emitted photons using a single-photon sensitive detector.
-
The TCSPC electronics measure the time delay between the excitation pulse and the detected photon.
-
A histogram of these time delays is constructed.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
-
Conclusion
The photophysical properties of carbazole derivatives are intricately linked to their molecular structure. The introduction of a nitro group at the 1-position of the carbazole core is expected to induce a bathochromic shift in both absorption and emission spectra and potentially quench the fluorescence, although comprehensive experimental data for the quantum yield and lifetime of 1-nitro-9H-carbazole remains to be fully elucidated in the literature. In contrast, other substituents can be utilized to tune the photophysical properties for specific applications. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel carbazole derivatives, enabling researchers to systematically investigate structure-property relationships and advance the development of new materials for a wide range of scientific and technological fields.
References
A Comparative Analysis of Carbazole-Based Host Materials for High-Performance OLEDs
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is paramount. Carbazole derivatives have emerged as a prominent class of host materials due to their excellent thermal stability, high triplet energy, and effective charge-transporting properties. This guide provides a comparative overview of the performance of various carbazole-based host materials in OLEDs, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their material selection process.
Performance Comparison of Carbazole-Based Host Materials
The efficacy of a host material is determined by its ability to facilitate efficient energy transfer to the guest emitter, maintain a balance of charge carriers, and confine excitons within the emissive layer. The following table summarizes the key performance metrics of OLEDs employing various carbazole-based host materials.
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |
| CBP | FIrpic (Blue) | ~14.4 | 28.0 | 25.8 | - | - | [1] |
| mCP | HAP-3DF (Green) | 10.8 | - | - | - | - | [2] |
| SiCz | Ir(dbfmi) (Blue) | 9.5 - 21 | - | 21.7 | 3.40 | (0.15, 0.18) | [3] |
| PO9 | Ir(dbfmi) (Blue) | 9.5 - 21 | - | 21.7 | 3.40 | (0.15, 0.18) | [3] |
| CBPPO | FIrpic (Blue) | 14.4 | 28.0 | 25.8 | - | - | [4] |
| MS-OC | PO-01 (Yellow) | 27.1 | 80.0 | 113.0 | 2.1 | - | [5] |
| N-heterocyclic carbazole | Phosphorescent Dopant | 26.8 | 92.2 | - | - | - | [6] |
Note: Performance metrics can be influenced by the specific device architecture and fabrication conditions. The data presented is for comparative purposes. Dashes (-) indicate that the data was not specified in the cited source.
Structure-Property Relationships
The performance of carbazole-based host materials is intrinsically linked to their molecular structure. Key structural features that influence device performance include:
-
Bipolarity: Introducing both electron-donating (like carbazole) and electron-withdrawing moieties into the molecular structure can lead to more balanced charge transport, which is crucial for achieving high efficiency.
-
Triplet Energy (ET): A high triplet energy is essential for host materials in phosphorescent OLEDs (PhOLEDs) to effectively confine the triplet excitons on the guest emitter and prevent back energy transfer.
-
Thermal Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are vital for the morphological stability and long-term operational lifetime of the OLED device.
-
Steric Hindrance: The introduction of bulky substituents can prevent intermolecular aggregation, which can otherwise lead to concentration quenching and reduced efficiency.
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps conducted in a controlled environment to ensure device performance and reproducibility.
OLED Fabrication
A typical fabrication process for a multilayer OLED using thermal evaporation is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
-
Layer Deposition: The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (typically < 10-6 Torr). The layers are deposited in the following sequence:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML), consisting of the host material co-evaporated with the guest dopant at a specific concentration.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Metal Cathode (e.g., Al, LiF/Al) The thickness of each layer is monitored in real-time using a quartz crystal microbalance.
-
-
Encapsulation: After fabrication, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to protect the organic layers and the reactive cathode from degradation by moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs is evaluated through the following measurements:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a photometer or a spectroradiometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m2.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer at various operating voltages to determine the emission color and its stability. The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectra.
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated from the luminance and current density data.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE, %): Determined by measuring the total number of photons emitted from the device per second and dividing it by the number of electrons injected per second.
-
Experimental Workflow
The following diagram illustrates the general workflow from material synthesis to the characterization of OLED devices.
Caption: A generalized workflow for the synthesis of host materials, fabrication of OLEDs, and subsequent device characterization.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Enhanced Electroluminescence Based on a π-Conjugated Heptazine Derivative by Exploiting Thermally Activated Delayed Fluorescence [frontiersin.org]
- 3. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs | MDPI [mdpi.com]
- 5. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. N-heterocyclic carbazole-based hosts for simplified single-layer phosphorescent OLEDs with high efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 1-Nitro-9H-carbazole
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1-Nitro-9H-carbazole is a valuable building block in the synthesis of various biologically active compounds and functional materials. This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of 1-Nitro-9H-carbazole, offering insights into their respective advantages and disadvantages based on reported experimental data.
Comparative Analysis of Synthetic Routes
The synthesis of 1-Nitro-9H-carbazole can be approached through several pathways, with varying degrees of efficiency, selectivity, and scalability. Below is a summary of two prominent methods: Palladium-Catalyzed Intramolecular Cyclization and Cadogan Cyclization.
| Parameter | Route 1: Pd-Catalyzed Intramolecular Cyclization | Route 2: Cadogan Cyclization |
| Starting Material | 2-Bromo-N-(2-nitrophenyl)benzenamine | 2,2'-Dinitrobiphenyl (hypothetical for 1-Nitro-9H-carbazole) |
| Key Reagents | Pd₂(dba)₃, (NHC)Pd(allyl)Cl, K₂CO₃ | Triphenylphosphine (PPh₃) |
| Solvent | DMAc | o-Dichlorobenzene |
| Temperature | 140 °C | 200 °C |
| Reaction Time | 150 hours | 24 hours |
| Reported Yield | 17%[1][2] | 86% (for an analogous compound)[3] |
| Purification | Column Chromatography[1] | Column Chromatography[3] |
| Selectivity | Regioselective formation of the C-N bond | Potential for side products depending on the substrate |
Experimental Protocols
Route 1: Palladium-Catalyzed Intramolecular Cyclization of 2-Bromo-N-(2-nitrophenyl)benzenamine
This method relies on a palladium-catalyzed intramolecular C-N bond formation to construct the carbazole ring system.
Materials:
-
2-Bromo-N-(2-nitrophenyl)benzenamine (147 mg, 0.50 mmol)
-
Potassium Carbonate (K₂CO₃) (138 mg, 1.0 mmol)
-
(NHC)Pd(allyl)Cl catalyst (6 mg, 10 µmol, 2 mol%)
-
N,N-Dimethylacetamide (DMAc) (2.5 mL)
-
Diethyl ether (Et₂O)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography (light petroleum:CH₂Cl₂ eluent)
Procedure:
-
A mixture of 2-bromo-N-(2-nitrophenyl)benzenamine, potassium carbonate, and the (NHC)Pd(allyl)Cl catalyst in DMAc is heated at 140 °C for 150 hours in a sealed vial.[1][2]
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: light petroleum:CH₂Cl₂ 75:25 → 60:40) to yield 1-Nitro-9H-carbazole as a yellow solid.[1]
Route 2: Cadogan Cyclization
The Cadogan cyclization is a deoxygenative cyclization of a nitro compound using a trivalent phosphorus reagent. While the specific synthesis of 1-Nitro-9H-carbazole via this route from 2,2'-dinitrobiphenyl is not explicitly detailed in the searched literature, a general protocol based on the synthesis of an analogous compound, 2-nitro-3-phenyl-9H-carbazole, is provided below.[3]
Materials (for analogous synthesis):
-
1,3-Dinitro-4,6-diphenylbenzene (0.320 g, 1 mmol)
-
Triphenylphosphine (0.655 g, 2.5 mmol)
-
o-Dichlorobenzene (8 mL)
-
Silica gel for column chromatography (eluent: 10% ethyl acetate in hexanes)
General Procedure (adapted for 1-Nitro-9H-carbazole):
-
A mixture of the appropriate dinitrobiphenyl precursor and triphenylphosphine in o-dichlorobenzene is heated at 200 °C under a nitrogen atmosphere for 24 hours.[3]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-Nitro-9H-carbazole.
Synthetic Pathway Comparison
Caption: Comparative workflow of synthetic routes to 1-Nitro-9H-carbazole.
Discussion
The Palladium-Catalyzed Intramolecular Cyclization offers a direct route to 1-Nitro-9H-carbazole with high regioselectivity. However, the reported yield is modest at 17%, and the reaction requires a relatively long reaction time (150 hours) and a specialized palladium catalyst.[1][2] This may be a suitable route for small-scale synthesis where regiochemical purity is critical.
The Cadogan Cyclization presents a potentially higher-yielding alternative. The synthesis of an analogous nitrocarbazole derivative using this method reported a high yield of 86%.[3] While this specific route for 1-Nitro-9H-carbazole needs to be optimized, the general principle is well-established for the synthesis of carbazoles from o-nitrobiphenyls. The shorter reaction time (24 hours) is also an advantage. However, the high reaction temperature may not be suitable for substrates with sensitive functional groups.
Direct electrophilic nitration of 9H-carbazole is a classical approach but generally suffers from a lack of regioselectivity, leading to a mixture of 1-nitro, 3-nitro, and dinitro isomers, which necessitates challenging purification steps.
Conclusion
The choice of synthetic route for 1-Nitro-9H-carbazole will depend on the specific requirements of the researcher, including desired yield, scalability, cost of reagents and catalysts, and the importance of regioselectivity. The Cadogan cyclization appears to be a more promising route for achieving higher yields in a shorter timeframe, although the Palladium-Catalyzed Intramolecular Cyclization provides a confirmed, albeit lower-yielding, regioselective pathway. Further investigation and optimization of the Cadogan route for this specific target molecule would be a valuable endeavor for process development.
References
A Comparative Guide to the Purity Validation of 1-Nitro-9H-carbazole by HPLC and NMR
In the realm of chemical research and drug development, the purity of a compound is a critical parameter that dictates its suitability for further use. For a molecule like 1-Nitro-9H-carbazole, which finds applications in materials science and as a potential building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2] This guide provides an objective comparison of two of the most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance in the context of 1-Nitro-9H-carbazole purity determination.
The Orthogonal Approach: Why Two Methods Are Better Than One
Relying on a single analytical technique for purity determination can sometimes be insufficient, as each method has its own inherent biases and limitations. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, provides a more comprehensive and reliable assessment of a compound's purity.[3] HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei.[4] By cross-validating the results from these two distinct techniques, a high degree of confidence in the reported purity value can be achieved.
Experimental Protocols
Detailed methodologies for the purity assessment of 1-Nitro-9H-carbazole using both HPLC-UV and ¹H-NMR are outlined below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of 1-Nitro-9H-carbazole and its potential impurities. Given the nitroaromatic nature of the compound, a reversed-phase HPLC method with UV detection is appropriate.[5][6][7]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1-Nitro-9H-carbazole reference standard of known purity.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient | 0-5 min: 50% ACN; 5-20 min: 50-90% ACN; 20-25 min: 90% ACN; 25-30 min: 50% ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the 1-Nitro-9H-carbazole sample in acetonitrile to a final concentration of approximately 1 mg/mL. |
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard with known purity.[4][8][9]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Reagents and Materials:
-
1-Nitro-9H-carbazole sample.
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
NMR Parameters:
| Parameter | Value |
| Solvent | CDCl₃ |
| Pulse Program | A standard 90° pulse sequence. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (typically > 30 s to ensure full relaxation). |
| Number of Scans | 16-64 scans to achieve an adequate signal-to-noise ratio. |
| Spectral Width | Sufficient to encompass all signals of interest. |
Sample Preparation and Data Processing:
-
Accurately weigh a specific amount of the 1-Nitro-9H-carbazole sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
The purity of the 1-Nitro-9H-carbazole can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 1-Nitro-9H-carbazole
-
IS = Internal Standard
Data Presentation and Comparison
The following table summarizes representative quantitative data and validation parameters for the purity assessment of 1-Nitro-9H-carbazole by HPLC and qNMR.
| Parameter | HPLC (Area Percent) | ¹H-qNMR (with Internal Standard) |
| Purity (%) | 99.5% | 98.9% |
| Principle | Separation based on polarity | Signal intensity proportional to molar concentration[4] |
| Accuracy | High, but can be influenced by the response factors of impurities.[4] | High, provides an absolute purity value.[4] |
| Precision (RSD) | < 1.0% | < 0.5% |
| Detection of Impurities | Highly sensitive to trace impurities. | Detects impurities with proton signals, may miss non-protonated impurities. |
| Structural Information | Provides retention time, no structural data. | Provides detailed structural information of the main component and impurities.[10] |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification. | Requires a certified internal standard of a different compound.[9][11] |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the purity validation of 1-Nitro-9H-carbazole by HPLC and NMR.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. enovatia.com [enovatia.com]
comparing the reactivity of different positions on the carbazole ring
For researchers and professionals in drug development and materials science, understanding the regioselectivity of the carbazole ring is paramount for the strategic synthesis of novel compounds. This guide provides a comparative analysis of the reactivity of different positions on the carbazole nucleus, supported by experimental data and detailed protocols.
The carbazole ring system, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, exhibits a rich and varied chemical reactivity. The positions on the carbazole ring are numbered as follows:
Caption: Numbering of the carbazole ring system.
The electron-rich nature of the carbazole ring makes it susceptible to electrophilic attack, while specific positions can be targeted through directed functionalization techniques. The reactivity of the carbazole positions generally follows the order: 3,6 > 1,8 > 2,7 > 4,5.
Comparative Reactivity and Regioselectivity
The functionalization of the carbazole core is highly dependent on the reaction type and conditions. Electrophilic aromatic substitution (EAS) typically occurs at the positions most activated by the nitrogen atom, while other positions can be accessed through modern synthetic strategies like directed C-H activation and lithiation.
Electrophilic Aromatic Substitution (EAS)
The nitrogen atom in the carbazole ring is a powerful electron-donating group, activating the aromatic system towards electrophilic attack. The highest electron density is localized at the C3 and C6 positions, making them the primary sites for electrophilic substitution.
-
Positions 3 and 6: These are the most electronically activated and sterically accessible positions, leading to a high preference for substitution at these sites in reactions like halogenation, nitration, and Friedel-Crafts acylation.
-
Positions 1 and 8: These positions are less activated than C3/C6 and are subject to some steric hindrance from the adjacent fused ring. Substitution at these positions is generally a minor product in classical EAS reactions but can be achieved under specific conditions or with directing groups.
-
Positions 2 and 7: These positions are the least electronically activated for electrophilic attack and are rarely functionalized through classical EAS methods.
-
Positions 4 and 5 (Bay Region): These positions are sterically hindered and electronically deactivated, making direct electrophilic substitution extremely challenging.
Directed C-H Functionalization and Lithiation
To overcome the inherent regioselectivity of EAS, directed C-H functionalization and lithiation techniques are employed. These methods allow for the selective introduction of functional groups at positions that are otherwise difficult to access.
-
Positions 1 and 8: The use of a directing group on the nitrogen atom can facilitate metal-catalyzed C-H activation or directed ortho-lithiation at these positions.
-
Positions 4 and 5: Functionalization of the sterically hindered "bay region" can be achieved through a regioselective dilithiation strategy, which requires a bulky protecting group on the nitrogen.
The following table summarizes the reactivity and typical yields for various functionalization reactions at different positions of the carbazole ring.
| Position(s) | Reaction Type | Reagents | Typical Yield (%) | Regioselectivity | Reference(s) |
| 3 | Bromination | NBS (1.0 eq) in DMF | 76 | High for C3 | [1] |
| 3,6 | Bromination | Dibromodimethyl hydantoin | High | High for C3, C6 | [1] |
| 1 | Nitration | Pd₂(dba)₃, AgNO₃ | 69 | High for C1 | |
| 1 | Friedel-Crafts Acylation | Boron trichloride, 4-fluorobenzonitrile | 38 | High for C1 | [2] |
| 1,8 | Directed Lithiation | s-BuLi, TMEDA (on N-protected carbazole) | - | High for C1, C8 | [3] |
| 4,5 | Dilithiation | n-BuLi, TMEDA (on N-TIPS carbazole) | 35-74 (for various electrophiles) | High for C4, C5 |
Experimental Protocols
Protocol 1: Regioselective Bromination at the C3 Position
This protocol describes the monobromination of 9H-carbazole at the C3 position using N-bromosuccinimide (NBS).
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice-water bath
-
Round-bottomed flask
-
Stirring apparatus
Procedure:
-
Dissolve 9H-carbazole (1.0 equivalent) in DMF in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of NBS (1.0 equivalent) in DMF dropwise to the cooled carbazole solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-bromocarbazole.[1]
Protocol 2: Directed ortho-Lithiation and Formylation at the C1 Position
This protocol details the formylation of N-Boc-carbazole at the C1 position via directed ortho-lithiation.
Materials:
-
N-Boc-carbazole
-
Anhydrous Tetrahydrofuran (THF)
-
s-Butyllithium (s-BuLi)
-
Anhydrous Dimethylformamide (DMF)
-
Dry ice/acetone bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve N-Boc-carbazole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add s-BuLi (1.2 equivalents) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C1 position.
-
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for another hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-formyl-N-Boc-carbazole.[4]
Visualizing Reactivity and Experimental Workflow
The following diagrams illustrate the hierarchy of reactivity of the carbazole ring and a typical experimental workflow for its functionalization.
Caption: Relative reactivity of different positions on the carbazole ring.
Caption: General experimental workflow for the functionalization of carbazole.
References
A Comparative Guide to the Synthesis of 1-Nitro-9H-carbazole: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 1-Nitro-9H-carbazole is a valuable building block in medicinal chemistry and materials science, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of the most common methods for synthesizing 1-Nitro-9H-carbazole, focusing on a cost-benefit analysis supported by experimental data to aid in the selection of the most suitable protocol for your research needs.
Comparison of Synthesis Methods
The synthesis of 1-Nitro-9H-carbazole can be broadly categorized into three main approaches: traditional electrophilic aromatic substitution, modern palladium-catalyzed C-H activation, and multi-step synthesis involving intramolecular cyclization. Each method presents a unique set of advantages and disadvantages in terms of regioselectivity, yield, cost, and experimental complexity.
| Parameter | Traditional Electrophilic Aromatic Substitution | Palladium-Catalyzed C1-Nitration | Synthesis from 2-bromo-N-(2-nitrophenyl)benzenamine |
| Regioselectivity | Poor, mixture of 1-, 2-, and 3-nitro isomers[1][2] | High, selective for the C1 position[1][2][3][4] | High, specific for the 1-nitro isomer[5][6] |
| Typical Yield of 1-Nitro Isomer | Low (after separation) | Good (69% for the directed product)[3] | Moderate (17%)[5] |
| Key Reagents | Nitric acid, Sulfuric acid[7][8] | Pd(dba)₃, AgNO₃, N-(pyridin-2-yl)-9H-carbazole[2] | (NHC)Pd(allyl)Cl, K₂CO₃, 2-bromo-N-(2-nitrophenyl)benzenamine[5] |
| Reaction Conditions | Harsh (strong acids) | Requires pre-installation and removal of a directing group[1] | High temperature (140 °C)[5] |
| Scalability | Potentially scalable, but purification is a major hurdle. | Amenable to gram-scale synthesis[1][3][4] | Demonstrated on a small scale (0.50 mmol)[5] |
| Cost-Benefit Analysis | Low initial reagent cost, but high cost associated with purification and low yield of the desired isomer, making it inefficient. | Higher initial cost due to the palladium catalyst and directing group synthesis, but the high regioselectivity and yield can make it more cost-effective for pure 1-nitro-9H-carbazole. | The cost of the starting material, 2-bromo-N-(2-nitrophenyl)benzenamine, and the palladium catalyst needs to be considered. The low yield might make it less cost-effective for larger scale production. |
Experimental Protocols
Traditional Electrophilic Aromatic Substitution (General Protocol)
Traditional electrophilic aromatic substitution methods for the nitration of carbazole typically result in a mixture of 1-nitro, 2-nitro, and 3-nitro-substituted isomers[1][2].
-
Reaction Setup: Carbazole is dissolved in a suitable solvent, such as glacial acetic acid or sulfuric acid.
-
Nitrating Agent: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the carbazole solution at a controlled temperature (often 0-10 °C).
-
Reaction: The reaction mixture is stirred for a specified period.
-
Workup: The reaction is quenched by pouring it onto ice water. The precipitated solid is then filtered, washed, and dried.
-
Purification: The crude product, a mixture of isomers, requires extensive chromatographic separation (e.g., column chromatography) to isolate the desired 1-Nitro-9H-carbazole. This separation is often challenging and leads to a low overall yield of the target compound.
Palladium-Catalyzed Regioselective C1-Nitration
This method utilizes a removable directing group to achieve high regioselectivity.
-
Synthesis of the Directed Substrate: The nitrogen of 9H-carbazole is first functionalized with a directing group, with the 2-pyridyl group being highly effective[1][2].
-
Nitration Reaction: A pressure tube is charged with the N-(pyridin-2-yl)-9H-carbazole, a palladium catalyst (e.g., Pd₂(dba)₃), and silver nitrate (AgNO₃) in a suitable solvent[2].
-
Heating: The mixture is heated to the reaction temperature for a specified time.
-
Workup and Purification: After cooling, the reaction mixture is filtered and the solvent is evaporated. The residue is then purified by column chromatography to yield the C1-nitrated carbazole derivative.
-
Removal of Directing Group: The 2-pyridyl directing group is subsequently removed. For instance, treatment with methyl triflate followed by hydrolysis with sodium hydroxide can yield the deprotected 1-Nitro-9H-carbazole[1].
Synthesis from 2-bromo-N-(2-nitrophenyl)benzenamine
This method builds the carbazole ring with the nitro group already positioned.
-
Reaction Setup: In a capped vial, 2-bromo-N-(2-nitrophenyl)benzenamine, potassium carbonate (K₂CO₃), and a palladium catalyst [(NHC)Pd(allyl)Cl] are combined in dimethylacetamide (DMAc)[5].
-
Heating: The reaction mixture is heated at 140 °C for an extended period (150 hours)[5].
-
Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., Et₂O).
-
Purification: The combined organic layers are dried and concentrated. The final product, 1-Nitro-9H-carbazole, is isolated by column chromatography[5].
Logical Workflow of Synthesis Methods
Caption: A flowchart comparing the synthetic pathways to 1-Nitro-9H-carbazole.
Conclusion
The choice of synthesis method for 1-Nitro-9H-carbazole is a critical decision that impacts the overall efficiency and cost-effectiveness of the research.
-
Traditional electrophilic aromatic substitution , while seemingly simple and inexpensive based on starting materials, is severely hampered by its lack of regioselectivity, leading to difficult and costly purification processes and ultimately a low yield of the desired product.
-
The palladium-catalyzed C1-nitration offers a significant advantage in terms of regioselectivity and yield, making it a more attractive option for obtaining pure 1-Nitro-9H-carbazole, despite the higher initial costs of the catalyst and the need for additional steps to introduce and remove a directing group.
-
Synthesis via intramolecular cyclization of a pre-functionalized precursor provides excellent regioselectivity but may be limited by the availability and cost of the starting material and a lower reported yield.
For researchers requiring high purity 1-Nitro-9H-carbazole, the palladium-catalyzed C1-nitration method appears to offer the best balance of yield, selectivity, and scalability, making it a superior choice over traditional nitration methods. The intramolecular cyclization route presents a viable, albeit potentially less efficient, alternative. Careful consideration of the project's specific needs, including scale, purity requirements, and available resources, will ultimately guide the optimal synthetic strategy.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Spectroscopic Guide to 1-, 2-, and 3-Nitrocarbazole Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of 1-, 2-, and 3-Nitrocarbazole Isomers
This guide provides a comprehensive comparison of the spectroscopic properties of 1-, 2-, and 3-nitrocarbazole isomers. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in complex chemical environments, a common challenge in pharmaceutical research and organic synthesis. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing a valuable resource for researchers. Detailed experimental protocols are also included to facilitate the replication of these analytical methods.
Spectroscopic Data Summary
The following tables present a comparative summary of the key spectroscopic data for 1-, 2-, and 3-nitrocarbazole. These values are compiled from various experimental sources and provide a basis for distinguishing between the three isomers.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural isomers of nitrocarbazole. The position of the nitro group significantly influences the chemical shifts of the protons and carbons in the carbazole ring system.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Nitrocarbazole | 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H)[1] | 139.7, 133.7, 132.1, 127.7, 127.5, 127.4, 122.2, 121.9, 121.2, 120.6, 118.7, 111.6[1] |
| 2-Nitrocarbazole | No complete experimental data found. Predicted shifts based on substituted analogs suggest downfield shifts for protons ortho and para to the nitro group. | No experimental data found. |
| 3-Nitrocarbazole | No complete experimental data found. Predicted shifts based on substituted analogs suggest downfield shifts for protons ortho and para to the nitro group. | No experimental data found. |
Note: Complete experimental NMR data for 2- and 3-nitrocarbazole were not available in the searched literature. The provided information for 1-nitrocarbazole is based on experimental data.
Table 2: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is useful for identifying the characteristic functional groups present in the nitrocarbazole isomers. The key vibrational bands include those associated with the N-H bond of the carbazole ring and the symmetric and asymmetric stretching of the nitro group.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| 1-Nitrocarbazole | ~3400 (N-H stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), Aromatic C-H and C=C stretches |
| 2-Nitrocarbazole | ~3400 (N-H stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), Aromatic C-H and C=C stretches |
| 3-Nitrocarbazole | ~3400 (N-H stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), Aromatic C-H and C=C stretches |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy reveals the electronic transitions within the conjugated π-system of the nitrocarbazole isomers. The position of the nitro group can influence the wavelength of maximum absorption (λmax).
| Isomer | λmax (nm) and Molar Absorptivity (ε) | Solvent |
| 1-Nitrocarbazole | Multiple absorption bands observed. | Acetonitrile |
| 2-Nitrocarbazole | An absorption band is exhibited from 260 nm to 410 nm.[2] | Dichloromethane |
| 3-Nitrocarbazole | Multiple absorption bands observed. | Acetonitrile |
Table 4: Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, which can be used for their identification. Electron ionization (EI) is a common technique that leads to characteristic fragmentation. A study on substituted carbazoles indicates that the introduction of a nitro group lowers the stability of the molecular ion. The fragmentation of the molecular ion often involves the loss of the nitro group (NO₂) or related fragments.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Nitrocarbazole | 212 | M-NO₂, M-NO₂-HCN |
| 2-Nitrocarbazole | 212 | M-NO₂, M-NO₂-HCN |
| 3-Nitrocarbazole | 212 | M-NO₂, M-NO₂-HCN |
Note: The fragmentation patterns are predicted based on general principles of mass spectrometry of nitroaromatic compounds. Specific experimental mass spectra detailing the relative abundances of fragments for each isomer are not consistently available.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of nitrocarbazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of the nitrocarbazole isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid nitrocarbazole sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the isomers.
Sample Preparation:
-
Prepare a stock solution of the nitrocarbazole isomer in a UV-grade solvent (e.g., acetonitrile, methanol, or dichloromethane) of a known concentration (e.g., 1 x 10⁻³ M).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 AU (typically in the micromolar range).
Instrumentation and Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan range: Typically 200-800 nm.
-
Cuvette: A 1 cm path length quartz cuvette.
-
A baseline correction should be performed using a cuvette filled with the pure solvent.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Sample Introduction:
-
The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube.
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Typically scanned from m/z 40 to 400.
-
The fragmentation pattern is analyzed by identifying the mass-to-charge ratio of the fragment ions and their relative abundances.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of nitrocarbazole isomers and the logical relationship between the position of the nitro group and the expected spectroscopic shifts.
Caption: General workflow for the synthesis and characterization of nitrocarbazole isomers.
Caption: Influence of nitro group position on spectroscopic properties.
References
Assessing the Charge Transport Properties of 1-Nitro-9H-carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the charge transport properties of 1-Nitro-9H-carbazole. Due to the limited availability of direct experimental data for 1-Nitro-9H-carbazole, this document focuses on a comparative analysis with its parent compound, 9H-carbazole, and the dinitro-substituted analogue, 3,6-Dinitro-9H-carbazole. This approach allows for an insightful evaluation of the impact of nitro group functionalization on the charge transport characteristics of the carbazole core. The guide includes available quantitative data, detailed experimental protocols for key characterization techniques, and visualizations to illustrate experimental workflows and logical relationships.
Comparison of Physicochemical and Electronic Properties
The introduction of electron-withdrawing nitro groups to the carbazole scaffold is expected to significantly influence its electronic properties. While experimental data for 1-Nitro-9H-carbazole is scarce, a comparison with the well-characterized 9H-carbazole and 3,6-Dinitro-9H-carbazole provides a foundational understanding. Carbazole itself is known for its good hole-transporting capabilities[1][2]. The addition of one or more nitro groups is anticipated to lower the HOMO and LUMO energy levels, potentially enhancing electron transport properties.
| Property | 1-Nitro-9H-carbazole | 9H-Carbazole | 3,6-Dinitro-9H-carbazole |
| Hole Mobility (μh) | Data not available (Theoretical studies suggested) | Generally high (qualitative)[1][2]; specific values vary with morphology | Data not available |
| Electron Mobility (μe) | Data not available (Theoretical studies suggested) | Generally low | Data not available (Expected to be enhanced relative to carbazole) |
| HOMO Energy Level | No experimental data available (Calculated values needed) | ~ -5.4 to -5.9 eV (Experimental)[3][4] | No experimental data available (Expected to be lower than carbazole) |
| LUMO Energy Level | No experimental data available (Calculated values needed) | ~ -1.8 to -2.2 eV (Experimental)[3] | No experimental data available (Expected to be lower than carbazole) |
| Electrical Conductivity (σ) | Data not available | Low (insulating) | Data not available |
Note: The data for 9H-carbazole is collated from various sources and can vary based on the experimental conditions and material purity.
Experimental Protocols
To ensure a comprehensive understanding and enable reproducible research, detailed protocols for the key experiments used to characterize the charge transport properties of these materials are provided below.
Measurement of Charge Carrier Mobility
1. Time-of-Flight (TOF) Method
The Time-of-Flight method is a direct technique to measure the drift mobility of charge carriers in organic semiconductors.
-
Sample Preparation: A thin film of the material (typically 1-10 µm) is sandwiched between two electrodes, with at least one being semi-transparent (e.g., ITO).
-
Measurement: A short pulse of highly absorbed light generates a sheet of charge carriers near the transparent electrode. An applied electric field drives these carriers across the film to the counter electrode. The resulting transient photocurrent is measured as a function of time.
-
Data Analysis: The transit time (τt) of the charge carriers is determined from the inflection point of the transient photocurrent curve. The mobility (μ) is then calculated using the formula: μ = d² / (V * τt) where 'd' is the film thickness and 'V' is the applied voltage.
2. Space-Charge Limited Current (SCLC) Method
This method is used to determine the charge carrier mobility from the current-voltage (I-V) characteristics of a single-carrier device.
-
Device Fabrication: A single-carrier device (e.g., hole-only or electron-only) is fabricated. For a hole-only device, a typical structure would be ITO/Hole Transport Layer (HTL)/Metal with a high work function (e.g., Au).
-
Measurement: The I-V characteristics of the device are measured in the dark.
-
Data Analysis: At higher voltages, the current becomes space-charge limited. In the trap-free SCLC region, the current density (J) is described by the Mott-Gurney law: J = (9/8) * ε₀ * εr * μ * (V²/d³) where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the organic layer. The mobility can be extracted from the slope of the J vs. V² plot.
Determination of HOMO and LUMO Energy Levels
1. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.
-
Sample Preparation: The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). A three-electrode cell is used, typically with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction peaks are recorded. Ferrocene/ferrocenium (Fc/Fc+) is often used as an internal standard.
-
Data Analysis: The HOMO and LUMO energy levels are estimated from the onset of the oxidation (E_ox) and reduction (E_red) potentials, respectively, using the following empirical formulas: E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV
2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical bandgap of a material.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, or a thin film is deposited on a transparent substrate.
-
Measurement: The absorption spectrum is recorded.
-
Data Analysis: The optical bandgap (E_g) is determined from the onset of the absorption edge using a Tauc plot. The LUMO level can then be estimated if the HOMO level is known from CV: E_LUMO = E_HOMO + E_g
Measurement of Electrical Conductivity
Four-Probe Method
The four-probe method is a standard technique for measuring the sheet resistance, and subsequently the conductivity, of thin films, which minimizes the influence of contact resistance.
-
Sample Preparation: A thin film of the material is deposited on an insulating substrate.
-
Measurement: A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the film. A constant current (I) is passed through the two outer probes, and the voltage (V) is measured between the two inner probes.
-
Data Analysis: The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) The electrical conductivity (σ) is then determined by: σ = 1 / (Rs * d) where 'd' is the thickness of the film.
Visualizations
To further clarify the experimental and logical frameworks, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Nitro-9H-carbazole
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Nitro-9H-carbazole, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[1]
-
Ventilation: Handle 1-Nitro-9H-carbazole in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][3][4]
-
Spill Management: In the event of a spill, immediately clean the area using appropriate procedures. For dry spills, carefully sweep or vacuum the material and place it in a designated hazardous waste container.[2][4] Avoid generating dust.[2] For wet spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.[1] In case of a large spill, evacuate the area and follow your institution's emergency procedures.[1]
Disposal Procedure: A Step-by-Step Guide
The disposal of 1-Nitro-9H-carbazole must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
-
Waste Identification and Classification: 1-Nitro-9H-carbazole should be treated as hazardous waste. Organic nitro compounds are often toxic and persistent in the environment.[6] The parent compound, 9H-Carbazole, is classified as an environmentally hazardous substance.[3]
-
Containerization:
-
Collect waste 1-Nitro-9H-carbazole in a dedicated, properly labeled, and sealed container.[2][7] The container must be compatible with the chemical and in good condition.[8]
-
If discarding the original container with residual product, ensure the label is not defaced and clearly mark it as "HAZARDOUS WASTE".[5]
-
-
Labeling:
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[7][8]
-
Ensure the container is tightly capped at all times, except when adding waste.[8]
-
Segregate the 1-Nitro-9H-carbazole waste from other waste streams, particularly incompatible materials. As a nitro compound, it should not be mixed with oxidizing mineral acids.[9] Store it away from acids, bases, and oxidizers.[10][11]
-
It is best practice to store flammable wastes in a fire-rated cabinet.[5]
-
-
Arrange for Disposal:
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Melting Point | 240 - 246 °C | [3] |
| Boiling Point | 355 °C @ 760 mmHg | [3] |
| Flash Point | 220 °C | [3] |
| UN Number | UN3077 | [3] |
| Proper Shipping Name | Environmentally hazardous substances, solid, n.o.s. (9H-Carbazole) | [3] |
| Hazard Class | 9 | [3] |
| Packing Group | III | [3] |
Experimental Protocols and Methodologies
As direct chemical treatment of 1-Nitro-9H-carbazole in a standard laboratory setting is not recommended due to the potential for hazardous reactions and the need for specialized disposal facilities, no experimental disposal protocols are provided. The standard and safest protocol is collection and disposal by a certified hazardous waste management provider, coordinated through your institution's EHS department.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Nitro-9H-carbazole.
Caption: Disposal Workflow for 1-Nitro-9H-carbazole.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. uprm.edu [uprm.edu]
- 5. nswai.org [nswai.org]
- 6. reddit.com [reddit.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. gla.ac.uk [gla.ac.uk]
Safeguarding Research: A Comprehensive Guide to Handling 1-Nitro-9H-carbazole
Assumed Hazard Profile and Prudent Practices
Nitroaromatic compounds as a class are considered hazardous. The parent compound, 9H-Carbazole, is known to be a skin and eye irritant and is suspected of causing cancer.[1][2] The introduction of a nitro group can increase the toxicological properties of a molecule. Therefore, it is critical to handle 1-Nitro-9H-carbazole with the utmost care, assuming it possesses similar or potentially greater toxicological properties. A multi-layered approach to personal protection is essential.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when there is a risk of energetic reactions or significant splashing. |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material protects against all chemicals. Nitrile gloves offer good resistance to a range of chemicals. Double gloving provides an extra barrier. For significant contamination risk, consider heavier-duty gloves like neoprene. Always inspect gloves before use and change them immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Avoid synthetic fabrics that can melt or burn easily. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects. Sandals or open-toed shoes are not permitted in the laboratory. |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. |
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-Nitro-9H-carbazole is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₂[3] |
| Molecular Weight | 212.2 g/mol [3] |
| Melting Point | 184 °C[3] |
| Boiling Point | 448.6 ± 18.0 °C (Predicted)[3] |
| Density | 1.435 ± 0.06 g/cm³[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
-
Preparation and Pre-Handling Check :
-
Before starting any work, ensure you are familiar with the potential hazards by reviewing the SDS of similar compounds like 9H-Carbazole.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest emergency equipment, including a safety shower, eyewash station, and fire extinguisher.
-
-
Handling the Compound :
-
Always work within the sash of a chemical fume hood.
-
If transferring the chemical, use appropriate tools to avoid direct contact.
-
Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.
-
-
Post-Handling Procedures :
-
Thoroughly clean the work area at the end of the procedure.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE carefully to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing 1-Nitro-9H-carbazole Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Containerization
-
Designate as Hazardous Waste : All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing 1-Nitro-9H-carbazole must be treated as hazardous waste.
-
Avoid Mixing : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
-
Solid Waste : Collect solid 1-Nitro-9H-carbazole waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.
-
Liquid Waste : Collect liquid waste containing 1-Nitro-9H-carbazole in a separate, compatible, and clearly labeled hazardous waste container.
Spill Management
-
Small Spills : For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your EHS department.
By adhering to these stringent safety protocols and operational plans, researchers can mitigate the risks associated with handling 1-Nitro-9H-carbazole and ensure a safe and compliant laboratory environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
